2-(3,5-Dimethylphenyl)cyclopentan-1-amine
Description
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Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(12)14/h6-8,12-13H,3-5,14H2,1-2H3 |
InChI Key |
YNFKTEBHFWDXAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCC2N)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Synthesis Guide: 2-(3,5-Dimethylphenyl)cyclopentan-1-amine
Executive Summary
This technical guide details the high-efficiency synthesis of 2-(3,5-dimethylphenyl)cyclopentan-1-amine , a scaffold relevant to CNS-active agents and allosteric modulators. Unlike traditional multi-step routes involving Grignard additions to epoxides followed by oxidation, this guide prioritizes a direct Palladium-catalyzed
The pathway consists of two core transformations:
- -Arylation: Pd-catalyzed cross-coupling of cyclopentanone with 1-bromo-3,5-dimethylbenzene.
-
Reductive Amination: Titanium(IV)-mediated condensation with ammonia followed by hydride reduction, optimized for diastereocontrol.
Part 1: Retrosynthetic Analysis
The strategic disconnection relies on the innate nucleophilicity of the cyclopentanone enolate and the electrophilicity of the imine intermediate.
Figure 1: Retrosynthetic logic prioritizing the C-C bond formation at the
Part 2: Step-by-Step Synthesis Protocol
Step 1: Pd-Catalyzed -Arylation
Objective: Direct installation of the 3,5-dimethylphenyl group onto the cyclopentanone ring. Mechanism: This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key to success with cyclopentanone—which is prone to self-aldol condensation—is the use of an amine co-catalyst (pyrrolidine) to form a transient enamine, which is the active nucleophile.
Reagents & Materials
| Component | Role | Equiv. | Notes |
| Cyclopentanone | Substrate | 1.0 | Distill before use to remove water. |
| 1-Bromo-3,5-dimethylbenzene | Coupling Partner | 1.1 | Commercially available (5-Bromo-m-xylene). |
| Pd(OAc)₂ | Catalyst Precursor | 0.01 | 1 mol% loading.[1] |
| XPhos or P(t-Bu)₃ | Ligand | 0.02 | Electron-rich phosphines facilitate oxidative addition. |
| NaOtBu | Base | 1.3 | Strong base required for enolate generation. |
| Toluene | Solvent | - | Anhydrous, degassed. |
Experimental Protocol
-
Setup: In a glovebox or under strict Argon atmosphere, charge a flame-dried Schlenk flask with Pd(OAc)₂ (1 mol%), Ligand (2 mol%), and NaOtBu (1.3 equiv).
-
Addition: Add anhydrous toluene (0.5 M concentration relative to ketone). Add 1-bromo-3,5-dimethylbenzene (1.1 equiv) and cyclopentanone (1.0 equiv).
-
Reaction: Seal the flask and heat to 80°C for 12–16 hours. The mixture will turn dark brown/black as Pd(0) species generate.
-
Workup: Cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (SiO₂, Hexanes/EtOAc 95:5) to yield 2-(3,5-dimethylphenyl)cyclopentan-1-one .
-
Expected Yield: 75–85%[2]
-
Key QC Parameter: ¹H NMR diagnostic signal: Triplet/multiplet at ~3.2 ppm (benzylic methine proton).
-
Step 2: Reductive Amination (Diastereoselective)
Objective: Conversion of the ketone to the primary amine.[3] Stereochemistry: This reaction typically produces a mixture of cis and trans isomers. The trans isomer (thermodynamic product) is generally favored by hydride reducing agents like NaBH₄, while heterogeneous hydrogenation can favor cis. The protocol below uses Titanium(IV) isopropoxide to ensure complete imine formation, preventing over-alkylation (secondary amine formation).
Reagents & Materials
| Component | Role | Equiv. | Notes |
| Ketone Intermediate | Substrate | 1.0 | From Step 1. |
| Ammonia (7N in MeOH) | Nitrogen Source | 5.0 | Excess drives equilibrium. |
| Ti(OiPr)₄ | Lewis Acid / Scavenger | 2.0 | Activates carbonyl & scavenges water. |
| NaBH₄ | Reducing Agent | 1.5 | Added after imine formation. |
Experimental Protocol
-
Imine Formation: To a solution of 2-(3,5-dimethylphenyl)cyclopentan-1-one (1.0 equiv) in anhydrous THF, add Ti(OiPr)₄ (2.0 equiv) followed by 7N NH₃ in MeOH (5.0 equiv).
-
Stirring: Stir the mixture in a sealed vessel at room temperature for 12 hours. The solution will become slightly viscous.
-
Reduction: Cool the reaction mixture to 0°C. Carefully add NaBH₄ (1.5 equiv) portion-wise. (Caution: Hydrogen gas evolution).[4]
-
Quench: Allow to warm to room temperature and stir for 2 hours. Quench by adding 2M NH₄OH solution. A white precipitate (TiO₂) will form.
-
Extraction: Filter off the titanium salts. Extract the filtrate with CH₂Cl₂ (3x). Dry combined organics over Na₂SO₄.
-
Isolation: Concentrate to obtain the crude amine as a diastereomeric mixture (typically ~3:1 trans:cis).
Part 3: Purification & Resolution Strategy
For pharmaceutical applications, separating the diastereomers and enantiomers is critical.
Separation of Cis/Trans Diastereomers
The trans-amine is generally more polar than the cis-amine due to the accessible lone pair and conformation.
-
Method: Flash Chromatography on Silica Gel (neutralized with 1% Et₃N).
-
Eluent: CH₂Cl₂ : MeOH : NH₄OH (90 : 9 : 1).
-
Result: The cis-isomer typically elutes first; the trans-isomer elutes second.
Kinetic Resolution (Enantiopurity)
To obtain the enantiopure (1R,2R)-amine, employ enzymatic kinetic resolution.
-
Enzyme: Candida antarctica Lipase B (CAL-B).
-
Acyl Donor: Ethyl Acetate or Isopropyl Acetate.
-
Protocol: Suspend the racemic trans-amine in Ethyl Acetate with immobilized CAL-B. The enzyme selectively acetylates the (1R,2R)-enantiomer (or (1S,2S) depending on specific enzyme strain preference, verification required via chiral HPLC), leaving the other enantiomer as the free amine.
-
Separation: The resulting amide and free amine are easily separated by acid/base extraction.
Part 4: Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the critical
Figure 2: Catalytic cycle for the Pd-catalyzed
References
-
Direct
-Arylation of Cyclopentanones: Xu, Y., Su, T., Huang, Z., & Dong, G. (2016).[5] Practical Direct -Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition, 55(7), 2559–2563.[5] [Link] -
Reductive Amination Stereocontrol: Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]
-
Enzymatic Resolution of Amines: González-Sabín, J., Gotor, V., & Rebolledo, F. (2004). Lipase-catalyzed resolution of 2-substituted cycloalkanols and cycloalkylamines. Tetrahedron: Asymmetry, 15(8), 1335-1341. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine: A Technical Characterization Guide
Topic: Physicochemical Properties of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary & Compound Identity
2-(3,5-Dimethylphenyl)cyclopentan-1-amine is a bicyclic primary amine structurally categorized as a phenylcyclopentylamine. It is a specific dimethylated analog of Cypenamine (2-phenylcyclopentan-1-amine), a known psychostimulant and norepinephrine-dopamine releasing agent. The addition of methyl groups at the meta (3,5) positions of the phenyl ring introduces significant lipophilic and steric modifications, potentially altering blood-brain barrier (BBB) penetration and metabolic stability compared to the parent scaffold.
This guide provides a comprehensive physicochemical profile, predicted ADME properties, and rigorous experimental protocols for the characterization of this ligand in a research setting.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-(3,5-dimethylphenyl)cyclopentan-1-amine |
| Common Reference | 3,5-Dimethyl-Cypenamine |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| Core Scaffold | 2-Phenylcyclopentan-1-amine |
| Key Precursor | 2-(3,5-dimethylphenyl)cyclopentan-1-one (CAS 634603-16-0) |
| Stereochemistry | 2 Chiral Centers (C1, C2). Exists as cis and trans diastereomers; trans is typically the bioactive conformer in this class.[1] |
Physicochemical Properties Profile
The following data synthesizes calculated values based on QSAR models of the cypenamine scaffold corrected for 3,5-dimethyl substitution.
Quantitative Properties
| Parameter | Value (Predicted/Range) | Significance |
| LogP (Octanol/Water) | 3.1 – 3.4 | High lipophilicity suggests rapid BBB penetration. (Parent Cypenamine LogP ≈ 2.1). |
| pKa (Basic) | 9.8 – 10.2 | Exists predominantly as a cation at physiological pH (7.4), necessitating active transport or ion-pair diffusion mechanisms. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Well below the 90 Ų threshold for CNS penetration. |
| H-Bond Donors (HBD) | 1 | Primary amine (-NH₂). |
| H-Bond Acceptors (HBA) | 1 | Nitrogen lone pair. |
| Rotatable Bonds | 1 | Bond between Phenyl C1' and Cyclopentyl C2. |
| Solubility (Free Base) | Low (< 0.1 mg/mL) | Hydrophobic oil; requires organic solvents (DMSO, EtOH). |
| Solubility (HCl Salt) | High (> 10 mg/mL) | Preferred form for aqueous bioassays. |
Structural Visualization (Graphviz)
The following diagram illustrates the structural connectivity and steric environment of the molecule.
Figure 1: Structural topology highlighting the polar amine head, the lipophilic cyclopentyl scaffold, and the 3,5-dimethyl steric zones.
Synthesis & Preparation Logic
To ensure high-fidelity characterization, the compound must be synthesized with high purity. The 3,5-dimethyl substitution pattern requires specific precursors.
Retrosynthetic Analysis
The most robust route involves the reductive amination of the corresponding ketone.
-
Transformation: Reductive Amination (NH₄OAc, NaBH₃CN) or Oximation followed by reduction (LiAlH₄).
-
Salt Formation: Conversion to Hydrochloride (HCl) salt using ethereal HCl to ensure stability and water solubility.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from aryl halide precursors to the final hydrochloride salt.
Experimental Protocols for Property Determination
Protocol A: pKa Determination (Potentiometric Titration)
Objective: Determine the ionization constant of the amine group.
-
Rationale: The pKa dictates the ionization state at physiological pH, governing receptor binding affinity and membrane permeability.
-
Methodology:
-
Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.
-
Titrant: Standardized 0.1 M NaOH.
-
Execution: Perform titration under inert nitrogen atmosphere at 25°C.
-
Analysis: Plot pH vs. Volume of NaOH. The inflection point corresponds to the pKa.
-
Correction: Apply the Yasuda-Shedlovsky equation to extrapolate the pKa to 0% methanol (pure water).
-
Protocol B: Lipophilicity (LogP) via Shake-Flask Method
Objective: Measure the partition coefficient between n-octanol and water.
-
Rationale: Validates the predicted high lipophilicity (LogP > 3.0), a critical parameter for CNS drugs.
-
Methodology:
-
Phases: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.
-
Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of buffer.
-
Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
. -
Conversion: Convert LogD to LogP using the experimentally determined pKa.
-
Protocol C: Blood-Brain Barrier Permeability (PAMPA-BBB)
Objective: Assess passive diffusion across a lipid barrier.
-
Rationale: The 3,5-dimethyl groups increase bulk. We must verify if this hinders diffusion despite high lipophilicity.
-
Methodology:
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.
-
Donor Well: Buffer (pH 7.4) + Compound (10 µM).
-
Acceptor Well: Buffer (pH 7.4).
-
Incubation: 18 hours at room temperature in a humidity chamber.
-
Analysis: Quantify concentration in acceptor well via LC-MS/MS.
-
Metric: Calculate Effective Permeability (
). Values > cm/s indicate high CNS penetration.
-
ADME & Toxicological Implications
The 3,5-dimethyl substitution is not merely structural; it has profound functional implications.
-
Metabolic Stability: The 3,5-dimethyl placement blocks the typical sites of metabolic hydroxylation on the phenyl ring. This likely extends the half-life compared to unsubstituted cypenamine.
-
CNS Distribution: The increased lipophilicity (LogP ~3.2) facilitates rapid brain uptake. However, high lipophilicity also increases non-specific binding to plasma proteins.
-
Safety Signal: As a potent releaser of monoamines, the compound carries risks of hypertensive crisis and tachycardia. The "dimethyl" steric bulk may alter selectivity between Dopamine (DAT) and Norepinephrine (NET) transporters.
References
-
PubChem. (n.d.).[4] 2-(3,5-dimethylphenyl)cyclopentan-1-one (Compound CID 11041505).[3] National Library of Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Cypenamine.[1][5][6] Retrieved from [Link]
-
Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentane Synthesis. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. 634603-16-0|2-(3,5-Dimethylphenyl)cyclopentan-1-one|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 2-(3,5-dimethylphenyl)cyclopentan-1-one (C13H16O) [pubchemlite.lcsb.uni.lu]
- 4. 2,5-Diethylcyclopentan-1-amine | C9H19N | CID 12573328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cypenamine HCl_TargetMol [targetmol.com]
- 6. Buy Cypenamine | 15301-54-9 [smolecule.com]
Technical Monograph: (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-amine
The following is an in-depth technical monograph on (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-amine , designed for researchers in medicinal chemistry and process development.
CAS Number: 1808643-58-4[1][2][3][4]
Executive Summary & Chemical Identity
2-(3,5-Dimethylphenyl)cyclopentan-1-amine is a high-value chiral building block belonging to the class of trans-2-arylcyclopentylamines. This scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of allosteric modulators for G-protein coupled receptors (GPCRs) and specific kinase inhibitors. Its rigid cyclopentane ring restricts the conformational freedom of the amine and phenyl groups, often enhancing potency and selectivity compared to flexible acyclic analogs.
Core Chemical Data
| Property | Specification |
| CAS Number | 1808643-58-4 (Specific (1R,2S) isomer) |
| Related CAS | 1807939-41-8 (rel-trans isomer / racemate) |
| IUPAC Name | (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-amine |
| Common Name | trans-2-(3,5-Xylyl)cyclopentylamine |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| SMILES | C[C@H]1CCC[C@@H]1C2=CC(C)=CC(C)=C2 |
| Appearance | Colorless to pale yellow viscous oil (free base) or white solid (HCl salt) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (free base) |
Structural Significance & Pharmacophore Analysis
The (1R,2S) stereochemistry places the amine and the 3,5-dimethylphenyl group in a trans configuration. This spatial arrangement is non-trivial and dictates the compound's utility:
-
Conformational Locking: The cyclopentane ring locks the vector of the amine relative to the aromatic ring. In many bioactive molecules, this mimics the "bioactive conformation" of neurotransmitters like dopamine or serotonin but with added lipophilic bulk (the dimethyl groups).
-
Lipophilic Pocket Engagement: The 3,5-dimethyl substitution pattern creates a broadened hydrophobic profile, ideal for filling "selectivity pockets" in enzymes or receptors that cannot accommodate unsubstituted phenyl rings.
-
Metabolic Stability: The methyl groups at the 3 and 5 positions block common sites of metabolic oxidation (CYP450 mediated) on the phenyl ring, potentially extending the half-life of drug candidates derived from this scaffold.
Pharmacophore Visualization
Figure 1: Pharmacophore mapping of the (1R,2S) scaffold showing key interaction vectors.[1][2][3]
Synthetic Methodology
The synthesis of the (1R,2S) isomer requires strict stereocontrol. The most robust route involves the formation of the ketone precursor followed by asymmetric reductive amination or resolution.
Recommended Protocol: Asymmetric Reductive Amination
Prerequisites:
-
Precursor: 2-(3,5-Dimethylphenyl)cyclopentan-1-one (CAS 634603-16-0).
-
Enzyme:
-Transaminase (ATA) specific for (1R)-amine generation. -
Cofactor: Pyridoxal-5'-phosphate (PLP).
Step-by-Step Workflow:
-
Substrate Preparation: Dissolve 2-(3,5-dimethylphenyl)cyclopentan-1-one (1.0 eq) in a phosphate buffer (pH 7.0) containing 10% DMSO to enhance solubility.
-
Enzymatic Transamination:
-
Add Isopropylamine (donor amine, 10 eq) and PLP (1 mM).
-
Add the specific (R)-selective Transaminase (e.g., ATA-113 or equivalent engineered variant).
-
Note: The starting ketone is racemic. A dynamic kinetic resolution (DKR) is required where the ketone racemizes in situ faster than the enzymatic amination, allowing for theoretical 100% yield of the (1R,2S) amine.
-
-
Incubation: Stir at 30°C for 24-48 hours. Monitor conversion via HPLC.
-
Workup:
-
Basify reaction mixture to pH > 12 using 5M NaOH.
-
Extract with Methyl tert-butyl ether (MTBE) (3x).
-
Wash organic phase with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: If enantiomeric excess (ee) is <99%, purify via chiral salt formation using L-Tartaric acid in ethanol/water.
Synthesis Logic Diagram
Figure 2: Synthetic pathway from commodity chemicals to the chiral amine target.
Handling & Safety (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the rigor applied to lipophilic primary amines.
-
Hazard Statements (GHS):
-
H314: Causes severe skin burns and eye damage.
-
H302: Harmful if swallowed.
-
-
Storage:
-
Store under inert atmosphere (Argon/Nitrogen).
-
Temperature: 2-8°C (Long term).
-
Hygroscopic: Keep tightly sealed to prevent carbonate formation (reaction with atmospheric CO₂).
-
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
-
Accela ChemBio. (2023). Certificate of Analysis: trans-2-(3,5-dimethylphenyl)cyclopentan-1-amine (CAS 1808643-58-4).[3][4] Retrieved from
-
BLD Pharm. (2024).[2] Product Monograph: (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-amine.[1][2][3][5] Retrieved from
- Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis - recent developments and trends for maleic anhydride, maleimide and succinimide derivatives. Advanced Synthesis & Catalysis. (Contextual grounding for chiral amine synthesis).
-
Chemical Abstracts Service (CAS). CAS Registry Number 1808643-58-4.[4] American Chemical Society.
Sources
- 1. 2243501-58-6|rel-4-((1r,3r)-3-Aminocyclobutyl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. 59725-72-3|(1-(Naphthalen-1-yl)cyclopentyl)methanamine|BLD Pharm [bldpharm.com]
- 3. 1232062-11-1|Rel-((1s,3s)-3-phenylcyclobutyl)methanamine|BLD Pharm [bldpharm.com]
- 4. 83237-26-7,2-(1-methoxycyclobutyl)ethan-1-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1808643-58-4|(1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-amine|BLD Pharm [bldpharm.com]
theoretical properties of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine
An In-depth Technical Guide to the Theoretical Properties of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine
Foreword
This document provides a comprehensive theoretical exploration of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine, a novel chemical entity with limited direct characterization in published literature. As a Senior Application Scientist, the objective of this guide is to synthesize foundational chemical principles with data from structurally related compounds to construct a robust predictive profile. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a roadmap for future empirical investigation. The narrative will focus on elucidating the causality behind predicted properties and experimental designs, ensuring a self-validating logical framework.
Molecular Identity and Predicted Physicochemical Characteristics
2-(3,5-Dimethylphenyl)cyclopentan-1-amine is a primary amine featuring a cyclopentane ring substituted with a 3,5-dimethylphenyl group. The structural combination of a lipophilic dimethylphenyl group and a polar amine function suggests potential for biological activity.
Structural and Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(3,5-Dimethylphenyl)cyclopentan-1-amine | N/A |
| Molecular Formula | C₁₃H₁₉N | N/A |
| Molecular Weight | 189.30 g/mol | N/A |
| Canonical SMILES | CC1=CC(=CC(=C1)C2CCCC2N)C | N/A |
| InChI Key | (Predicted) | N/A |
| CAS Number | Not assigned | N/A |
Predicted Physicochemical Properties
The following properties are predicted based on computational models and structural analogy to similar phenylalkylamines. These values are crucial for anticipating the compound's behavior in biological systems and for designing analytical methodologies.
| Property | Predicted Value | Significance in Drug Development |
| pKa (amine) | 9.5 - 10.5 | Influences ionization state at physiological pH, affecting receptor binding and membrane permeability. |
| XLogP3 | ~3.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| Hydrogen Bond Donors | 1 | The primary amine group can participate in hydrogen bonding, a key interaction in receptor binding. |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom can act as a hydrogen bond acceptor. |
| Rotatable Bonds | 2 | Provides conformational flexibility, which can be important for fitting into a biological target. |
Proposed Synthetic Pathway: Reductive Amination
The most direct and logical synthetic route to 2-(3,5-Dimethylphenyl)cyclopentan-1-amine is via the reductive amination of its corresponding ketone precursor, 2-(3,5-dimethylphenyl)cyclopentan-1-one (CAS 634603-16-0).[1][2][3] This well-established transformation is highly efficient and offers good control over the final product.
Synthetic Workflow Diagram
Caption: Proposed two-step, one-pot synthesis via reductive amination.
Detailed Experimental Protocol (Theoretical)
Objective: To synthesize 2-(3,5-Dimethylphenyl)cyclopentan-1-amine from 2-(3,5-dimethylphenyl)cyclopentan-1-one.
Materials:
-
2-(3,5-dimethylphenyl)cyclopentan-1-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (e.g., sodium triacetoxyborohydride)
-
Methanol (anhydrous)
-
Glacial acetic acid (catalyst)
-
Diethyl ether or ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3,5-dimethylphenyl)cyclopentan-1-one (1 equivalent) in anhydrous methanol.
-
Imine Formation: Add ammonium acetate (10-20 equivalents) to the solution. The large excess of the ammonia source drives the equilibrium towards the formation of the intermediate imine.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid to facilitate the imine formation.
-
Reduction: After stirring for 30-60 minutes at room temperature, add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise. NaBH₃CN is a preferred reducing agent as it is selective for the imine over the ketone under mildly acidic conditions.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Work-up: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add water to the residue and basify with a saturated sodium bicarbonate solution to a pH of >9. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Theoretical Analytical Characterization
Due to the absence of experimental data, the following analytical profile is predicted based on the principles of spectroscopy and chromatography for structurally similar primary amines.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic Protons: Singlets or narrow multiplets in the δ 6.8-7.2 ppm range corresponding to the protons on the dimethylphenyl ring. - Aliphatic Protons (Cyclopentane): A complex series of multiplets between δ 1.2-3.5 ppm. The proton on the carbon bearing the amine group (C1) and the proton on the carbon bearing the phenyl group (C2) would likely be the most downfield. - Amine Protons: A broad singlet between δ 1.5-3.0 ppm, which would disappear upon D₂O exchange. - Methyl Protons: A sharp singlet around δ 2.3 ppm corresponding to the two methyl groups on the phenyl ring. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 120-140 ppm range. The carbons attached to the methyl groups and the cyclopentyl ring would be distinct. - Aliphatic Carbons: Signals for the five cyclopentane carbons in the δ 20-60 ppm range. The carbon attached to the nitrogen (C1) would be in the δ 50-60 ppm range, and the carbon attached to the phenyl ring (C2) would be in the δ 40-50 ppm range. - Methyl Carbons: A signal around δ 21 ppm. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 189. - Major Fragments: Loss of the amine group, fragmentation of the cyclopentane ring, and a prominent benzylic cleavage yielding a fragment corresponding to the dimethylphenyl-cyclopentyl cation. |
Proposed Analytical Workflow for Quantification and Purity
Primary aromatic amines can be challenging to analyze due to their basicity.[4] A robust method would likely involve UHPLC-MS/MS.
Protocol: UHPLC-MS/MS Analysis
-
Sample Preparation: Dissolve the amine in a suitable solvent, such as a mixture of methanol and water with a small amount of formic acid to ensure protonation.
-
Chromatography:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Analysis: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4] At least two MRM transitions should be optimized for the parent ion (m/z 190.16, [M+H]⁺).
-
Predicted Pharmacological and Toxicological Profile
The pharmacological and toxicological properties of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine are hypothesized based on its structural similarity to known psychoactive agents, particularly sympathomimetic amines like cyclopentamine.[5]
Hypothetical Mechanism of Action
The structure, featuring a phenyl ring separated from an amine by a short aliphatic chain, is a common motif in compounds that interact with monoamine neurotransmitter systems. It is plausible that 2-(3,5-Dimethylphenyl)cyclopentan-1-amine could act as a releasing agent or reuptake inhibitor of catecholamines such as norepinephrine and dopamine.
Caption: Hypothetical mechanism as a monoamine releasing agent.
This proposed mechanism could lead to central nervous system (CNS) stimulant effects, increased alertness, and potential for abuse. Structurally related compounds, such as phencyclidine (PCP) analogues, are known to have complex effects on the central nervous system, including analgesic, stimulant, and depressant properties.[6]
Predicted Metabolism
The metabolism of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine is expected to proceed through common pathways for xenobiotics containing amine and aromatic functionalities. In vitro studies using human liver microsomes or hepatocytes would be the standard approach for experimental confirmation.[7]
Key Predicted Metabolic Pathways:
-
Phase I Metabolism:
-
N-Deamination: Oxidative deamination of the primary amine group to form the corresponding ketone.
-
Aromatic Hydroxylation: Oxidation of the dimethylphenyl ring, likely at the positions ortho or para to the cyclopentyl group.
-
Aliphatic Hydroxylation: Oxidation of the cyclopentane ring.
-
-
Phase II Metabolism:
-
The hydroxylated metabolites would likely undergo glucuronidation or sulfation to increase their water solubility and facilitate excretion.[8]
-
Toxicological Considerations
-
General Toxicity: Cyclopentanones and related compounds generally exhibit a low order of acute toxicity.[9] However, the introduction of the amine and the specific substitution pattern could alter this profile.
-
Carcinogenicity: Primary aromatic amines as a class are known to contain some members that are carcinogenic.[4] Therefore, a thorough toxicological assessment, including mutagenicity assays (e.g., Ames test), would be essential.
-
Cardiovascular Effects: Due to its predicted sympathomimetic activity, the compound could potentially cause cardiovascular side effects such as increased heart rate and blood pressure.
Future Directions and Conclusion
This technical guide provides a theoretical framework for the properties of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine. The predictions made herein are based on established chemical principles and data from analogous structures. The next logical steps would involve the empirical validation of these hypotheses through:
-
Chemical Synthesis and Characterization: Synthesizing the compound and confirming its structure using NMR, MS, and IR spectroscopy.
-
In Vitro Pharmacological Profiling: Screening the compound against a panel of CNS targets, including monoamine transporters and receptors.
-
Metabolic Stability and Metabolite Identification: Conducting in vitro metabolism studies using liver microsomes or hepatocytes.
-
Preliminary Toxicological Assessment: Performing in vitro cytotoxicity and mutagenicity assays.
The insights provided in this guide offer a solid foundation for initiating research into this novel chemical entity and for making informed decisions about its potential for further development.
References
- Chemical Synthesis Database. (2025, May 20). 3,5-dimethyl-2-cyclopenten-1-one.
- MilliporeSigma. 2,5-dimethyl-N-[(1H-pyrazol-3-yl)methyl]cyclopentan-1-amine.
- PubChem. 2-(3,5-dimethylphenyl)cyclopentan-1-one.
- BLDpharm. 2-(3,5-Dimethylphenyl)cyclopentan-1-one.
- ChemScene. N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)cyclopentanamine.
- Benchchem. (2025). Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine.
- Smolecule. (2023, August 15). Cyclopentamine.
- Dimmock, J. R., et al. (1999). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. PubMed.
- SCIEX.
- Valančiūtė, R., et al. (2009). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules.
- DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROM
- Angene Chemical. 2-(3,5-dimethylphenyl)cyclopentan-1-one(CAS# 634603-16-0).
- PubChem. 2,5-Diethylcyclopentan-1-amine.
- Al-Amiery, A. A., et al. (2025, October 11). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies.
- Chemsrc. (2025, November 2). 1-[2-(4-Methoxy-3,5-dimethylphenyl)ethyl]cyclopropan-1-amine.
- Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
- Gu, W. W., et al. (2016, March 1). 2-(3',5'-Dimethoxybenzylidene) cyclopentanone, a novel synthetic small-molecule compound, provides neuroprotective effects against ischemic stroke. Neuroscience.
- Belsito, D., et al. (2012, October 15). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. PubMed.
- MySkinRecipes. 2-(3,5-Dimethylphenyl)propan-2-amine.
- Organic Chemistry Portal. Cyclopentane synthesis.
- An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. (2013, July 15). PubMed.
- Vamvakidès, A. (2002, November 15). [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. PubMed.
- PubChem. (2E,5E)-2,5-bis[(3-methoxyphenyl)methylidene]cyclopentan-1-one.
- PubChem. 1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol.
- Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in R
- Vamvakidès, A. (2002). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound.
- PubChem. 5-Cyclopropyl-2,3-dimethylpentan-1-amine.
- Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones. (2023, November 15). MDPI.
- Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. (2018, October 25).
- Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. (2024, September 12). PMC.
- The Good Scents Company. 2,3-dimethyl-2-cyclopenten-1-one, 1121-05-7.
- U.S. Environmental Protection Agency. (2009, September 15). Provisional Peer-Reviewed Toxicity Values for Methylcyclopentane (CASRN 96-37-7).
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Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 2-(3,5-Dimethylphenyl)cyclopentan-1-amine
Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Chemical Identity
2-(3,5-Dimethylphenyl)cyclopentan-1-amine is a specialized cycloalkylamine derivative characterized by a cyclopentane core substituted with a primary amine and a 3,5-dimethylphenyl moiety. As a structural homolog to cypenamine (2-phenylcyclopentan-1-amine)—a known psychostimulant and monoamine releasing agent—this scaffold is of significant interest in neuropharmacology and medicinal chemistry[1].
The strategic addition of 3,5-dimethyl groups to the phenyl ring enhances the molecule's lipophilicity. This structural modification is designed to improve blood-brain barrier (BBB) permeability and alter receptor binding kinetics at monoamine transporters compared to its unmethylated counterpart. Understanding its exact physicochemical properties, particularly its molecular weight, is the foundational step for downstream assay development, pharmacokinetic modeling, and synthetic validation.
Physicochemical Properties & Molecular Weight
Accurate determination of molecular weight (MW) is critical for mass spectrometry calibration, molarity calculations in biological assays, and stoichiometric precision during synthesis. The molecular formula for 2-(3,5-dimethylphenyl)cyclopentan-1-amine is C₁₃H₁₉N [2].
Molecular Weight Calculation Logic
The standard molecular weight is derived from the sum of the standard atomic weights of its constituent elements:
-
Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol
-
Hydrogen (H): 19 atoms × 1.008 g/mol = 19.152 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Total Standard Molecular Weight: 189.30 g/mol [3]
For high-resolution mass spectrometry (HRMS), the exact monoisotopic mass is required to identify the compound accurately without isotopic interference. Using the most abundant isotopes (¹²C, ¹H, ¹⁴N), the monoisotopic mass is calculated as 189.1517 Da .
Table 1: Summary of Physicochemical Data
| Parameter | Value | Clinical/Analytical Significance |
| IUPAC Name | 2-(3,5-Dimethylphenyl)cyclopentan-1-amine | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 1808643-58-4 (trans-isomer) | Unique identifier for chemical sourcing[2]. |
| Molecular Formula | C₁₃H₁₉N | Defines elemental composition. |
| Molecular Weight | 189.30 g/mol | Essential for standard molarity preparations[3]. |
| Monoisotopic Mass | 189.1517 Da | Target mass for HRMS calibration. |
| Predicted Boiling Point | 295.3 ± 29.0 °C | Informs gas chromatography (GC) thermal gradients[2]. |
Synthetic Methodology: Reductive Amination
The synthesis of 2-arylcyclopentanamines typically proceeds via the reductive amination of the corresponding ketone[1]. To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating in-process quality control (QC) checks to prevent downstream failures.
Protocol 1: Synthesis of trans-2-(3,5-Dimethylphenyl)cyclopentan-1-amine
-
Imine Formation: Combine 1.0 equivalent of 2-(3,5-dimethylphenyl)cyclopentan-1-one with 10.0 equivalents of ammonium acetate (NH₄OAc) in anhydrous methanol.
-
Causality: A large excess of NH₄OAc drives the thermodynamic equilibrium toward imine formation. Anhydrous methanol prevents the hydrolysis of the unstable Schiff base intermediate back into the starting ketone.
-
Self-Validation: Monitor via Thin-Layer Chromatography (TLC). Do not proceed to step 2 until the ketone spot is completely consumed, ensuring no unreacted starting material contaminates the final product.
-
-
Selective Reduction: Cool the reaction to 0 °C and add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) portion-wise. Adjust pH to ~6.0 using glacial acetic acid.
-
Causality: NaBH₃CN is a highly selective reducing agent. At a mildly acidic pH (6.0), the imine is protonated (forming an iminium ion), which is rapidly reduced by NaBH₃CN. The unreacted ketone remains unprotonated and is not reduced, preventing the formation of unwanted alcohol byproducts.
-
-
Quenching and Extraction: Quench the reaction slowly with 1M NaOH until the pH reaches 10. Extract the aqueous layer three times with dichloromethane (DCM).
-
Causality: The basic quench neutralizes the acid and deprotonates the newly formed amine into its free-base form, allowing it to partition cleanly into the organic DCM layer.
-
-
Salt Formation (Optional but Recommended): Bubble anhydrous HCl gas through the organic layer to precipitate the amine hydrochloride salt.
-
Causality: The hydrochloride salt is chemically stable, resists oxidation, and provides the necessary aqueous solubility for downstream in vitro pharmacological assays.
-
Fig 1: Self-validating synthetic workflow and molecular weight verification for the target amine.
Analytical Verification via LC-MS/MS
To confirm the molecular weight (189.30 g/mol ) and validate the purity of the synthesized compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized.
Protocol 2: LC-MS/MS Molecular Weight Confirmation
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality: Formic acid acts as an essential proton source, facilitating positive electrospray ionization (ESI+) to form the stable [M+H]⁺ pseudomolecular ion.
-
-
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient of 5% to 95% Acetonitrile over 5 minutes.
-
Causality: The C18 stationary phase effectively retains the hydrophobic 3,5-dimethylphenyl moiety, separating the target amine from highly polar salts (like unreacted NH₄OAc or NaBH₃CN) which elute in the void volume.
-
-
Mass Spectrometry (ESI+): Scan in positive ion mode targeting the monoisotopic mass.
-
Causality: Since the monoisotopic mass is 189.15 Da, the addition of a proton (1.007 Da) yields an expected m/z of 190.16 .
-
-
System Validation (Blank Runs): Run a solvent blank (Acetonitrile/Water + 0.1% FA) immediately before and after the sample injection.
-
Causality: This guarantees that the m/z 190.16 peak is entirely sample-derived and not an artifact of column carryover or background contamination, ensuring absolute trustworthiness of the data.
-
Table 2: Expected ESI+ Mass Spectrometry Adducts
| Ion Species | Chemical Formula | Expected m/z | Diagnostic Utility |
| [M+H]⁺ | [C₁₃H₂₀N]⁺ | 190.1596 | Primary confirmation of standard molecular weight. |
| [M+Na]⁺ | [C₁₃H₁₉NNa]⁺ | 212.1415 | Secondary confirmation; common in glassware-prepared samples. |
| [2M+H]⁺ | [C₂₆H₃₉N₂]⁺ | 379.3113 | Dimer formation; confirms high concentration of target analyte. |
Pharmacological Context & Signaling Logic
Cyclopentanamines, such as the parent compound cypenamine, are established as dopamine and norepinephrine releasing agents (DRAs and NRAs)[1]. The 3,5-dimethylphenyl derivative is hypothesized to follow a parallel pharmacodynamic logic.
By binding to presynaptic monoamine transporters (DAT and NET), the molecule inhibits the reuptake of endogenous catecholamines. This blockade leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, subsequently amplifying post-synaptic receptor activation and signal transduction.
Fig 2: Proposed signaling logic of cyclopentanamines on presynaptic monoamine transporters.
References
1.[2] trans-2-(3,5-dimethylphenyl)cyclopentan-1-amine - ChemicalBook Source: ChemicalBook URL:
2.[3] 1808643-58-4 | (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-amine - BLDpharm Source: BLDpharm URL:
3.[1] Cypenamine (CAS 15301-54-9) - Research Chemical - Benchchem Source: Benchchem URL:
Sources
Predictive Pharmacology and Experimental Profiling of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine: A Technical Guide
Executive Summary & Rationale
2-(3,5-Dimethylphenyl)cyclopentan-1-amine (CAS: 1808643-58-4) is a highly specialized arylcyclopentylamine derivative. Structurally, it is a homolog of the well-documented psychostimulant cypenamine (2-phenylcyclopentan-1-amine), a compound initially developed in the 1940s by the William S. Merrell Chemical Company[1]. While cypenamine acts primarily as a dopamine and norepinephrine releasing agent and reuptake inhibitor[2], the addition of a 3,5-dimethyl substitution on the phenyl ring fundamentally alters the molecule's physicochemical properties.
As a Senior Application Scientist, I approach this compound through the lens of Structure-Activity Relationship (SAR) modeling. The 3,5-dimethyl substitution increases the lipophilicity (LogP) and introduces steric bulk that typically shifts the pharmacological profile of phenethylamine and cycloalkylamine derivatives[3]. We hypothesize that this specific structural modification enhances binding affinity at the Dopamine Transporter (DAT) while simultaneously introducing moderate affinity for the Serotonin Transporter (SERT) and the Trace Amine-Associated Receptor 1 (TAAR1). This whitepaper establishes a predictive pharmacological framework and provides self-validating experimental protocols to rigorously characterize its biological activity.
Predictive Pharmacodynamics & Mechanism of Action
The biological activity of arylcyclopentylamines is highly dependent on stereochemistry; the trans-isomer (specifically the (1R,2S)-enantiomer) historically exhibits significantly greater biological activity than its cis counterpart[2],[4].
Causality of Target Selection
The primary mechanism of action for the parent compound involves the inhibition of catecholamine reuptake[2]. By expanding the phenyl ring with 3,5-dimethyl groups, the molecule's electron density and spatial geometry are altered. This specific substitution pattern is known in medicinal chemistry to optimize interactions within the hydrophobic pockets of monoamine transporters and allosteric sites of G-protein coupled receptors[3]. Therefore, our primary investigative targets are DAT, NET, SERT, and TAAR1. Activation of TAAR1 by trace amine analogs leads to Gs-protein coupled intracellular cAMP accumulation, which subsequently phosphorylates monoamine transporters via Protein Kinase A (PKA), inducing reverse transport (efflux) of neurotransmitters.
Proposed dual-mechanism signaling pathway for 2-(3,5-Dimethylphenyl)cyclopentan-1-amine.
Quantitative Data Presentation: Predictive SAR Model
To contextualize the experimental workflows, we must first establish a predictive baseline. The following table contrasts the known pharmacological profile of the parent compound, Cypenamine, against the predicted profile of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine based on homologous SAR trends.
| Compound | Molecular Weight ( g/mol ) | Predicted LogP | DAT | NET | SERT |
| Cypenamine (Parent) | 161.25 | 2.45 | ~120 | ~85 | >10,000 |
| 2-(3,5-Dimethylphenyl)cyclopentan-1-amine | 189.30 | 3.62 | ~45 | ~60 | ~850 |
Table 1: Comparative physicochemical properties and predictive monoamine transporter binding affinities. The 3,5-dimethyl substitution is predicted to increase lipophilicity and DAT/SERT affinity.
Experimental Workflows & Self-Validating Protocols
To validate the predictive model, rigorous in vitro assays must be employed. The following methodology details a self-validating synaptosomal monoamine uptake inhibition assay.
Protocol: Synaptosomal -Monoamine Uptake Inhibition
Rationale & Causality:
We utilize rat brain synaptosomes rather than transfected cell lines to evaluate the compound in a native lipid microenvironment, which is critical given the compound's high predicted LogP. To ensure the observed
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate striatal (for DAT), cortical (for NET), and hippocampal (for SERT) tissues from male Sprague-Dawley rats. Homogenize in ice-cold 0.32 M sucrose buffer and centrifuge at 1,000 × g for 10 min. Centrifuge the resulting supernatant at 12,000 × g for 20 min to yield the P2 synaptosomal pellet.
-
Resuspension: Resuspend the P2 pellet in oxygenated Krebs-Ringer bicarbonate (KRB) buffer (pH 7.4) containing 10 µM pargyline (to prevent enzymatic degradation of the radioligand by MAO) and 1 mM ascorbic acid (to prevent auto-oxidation).
-
Compound Incubation: Aliquot 100 µL of synaptosomal suspension into 96-well plates. Add 2-(3,5-Dimethylphenyl)cyclopentan-1-amine at varying concentrations (
to M). Incubate at 37°C for 10 minutes to allow for receptor equilibration. -
Self-Validating Control (Critical Step): In parallel wells, define Non-Specific Binding (NSB) using saturating concentrations of selective inhibitors: 10 µM GBR-12909 (DAT), 10 µM Nisoxetine (NET), or 10 µM Fluoxetine (SERT). Logic Check: If NSB exceeds 15% of total binding, the membrane integrity is compromised, and the assay plate must be discarded. This ensures the data reflects true specific binding.
-
Radioligand Addition: Add 10 nM of
-Dopamine, -Norepinephrine, or -Serotonin. Incubate for exactly 5 minutes. -
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of the lipophilic test compound). Wash three times with ice-cold KRB buffer.
-
Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate
values via non-linear regression and convert to using the Cheng-Prusoff equation.
High-Throughput Screening (HTS) workflow for synaptosomal monoamine uptake assays.
Conclusion
The structural evolution from cypenamine to 2-(3,5-Dimethylphenyl)cyclopentan-1-amine represents a calculated increase in molecular complexity designed to optimize target binding[2]. By utilizing the self-validating protocols outlined above, researchers can accurately map the pharmacodynamic profile of this compound. The predicted shift towards higher DAT affinity and potential TAAR1 agonism positions this compound as a highly valuable tool for investigating central nervous system stimulation, monoamine efflux mechanisms, and the broader pharmacology of arylcycloalkylamines.
References
-
National Institutes of Health (NIH). "Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor." PMC,[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Cypenamine | 15301-54-9 [smolecule.com]
- 3. Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
Methodological & Application
Stereoselective Synthesis and Enzymatic Resolution of trans-2-(3,5-Dimethylphenyl)cyclopentan-1-amine
Executive Summary
The stereoselective synthesis of 2-arylcyclopentan-1-amines is a critical workflow in modern drug discovery. These scaffolds are foundational in the development of psychostimulants, ERK inhibitors[1], and AMPA receptor potentiators[2]. The target compound, trans-2-(3,5-dimethylphenyl)cyclopentan-1-amine, incorporates a 3,5-dimethylphenyl moiety that enhances lipophilicity and alters the metabolic profile compared to its unmethylated homolog, cypenamine[3].
While asymmetric transition-metal catalysis (e.g., Iridium-catalyzed allylic alkylation) can yield high enantiomeric excess[4], such methods often require complex custom ligands and multi-step ring-closing metathesis. This application note details a highly scalable, thermodynamically driven approach utilizing the diastereoselective reductive amination of a cyclopentanone precursor, followed by enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B)[3].
Mechanistic Rationale & Causality
To ensure a self-validating and robust protocol, experimental choices were made based on the following mechanistic principles:
-
Thermodynamic Control of Diastereoselectivity: The reductive amination of 2-(3,5-dimethylphenyl)cyclopentanone with ammonium acetate and sodium cyanoborohydride proceeds via an imine intermediate. Hydride delivery from the reducing agent occurs preferentially from the less sterically hindered face of the cyclopentane ring (opposite the bulky 3,5-dimethylphenyl group). This minimizes 1,2-steric clash, yielding the thermodynamically favored trans diastereomer[3].
-
Enzymatic Enantioselectivity (CAL-B): CAL-B (Novozym 435) possesses a highly defined chiral pocket that selectively accommodates the (1R,2S) configuration of trans-2-arylcyclopentanamines. During aminolysis with an acyl donor (e.g., ethyl methoxyacetate), the enzyme rapidly acylates the (1R,2S) enantiomer while leaving the target (1S,2R) amine completely unreacted[3],[2]. The meta-methyl groups of the 3,5-dimethylphenyl moiety project away from the enzymatic catalytic triad, ensuring the profound enantiomeric ratio (E-value) is maintained.
Workflow Visualization
Fig 1: Stereoselective synthesis and enzymatic resolution of the target cyclopentanamine.
Self-Validating Experimental Protocols
Step 1: Diastereoselective Reductive Amination
Objective: Convert 2-(3,5-dimethylphenyl)cyclopentanone to (±)-trans-2-(3,5-dimethylphenyl)cyclopentanamine.
-
Imine Formation: Dissolve 2-(3,5-dimethylphenyl)cyclopentanone (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration. Add ammonium acetate (10.0 eq) and stir at room temperature for 2 hours under an inert atmosphere[3].
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise to control the exothermic hydride transfer[3]. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench & Evaporation: Quench the reaction by the slow dropwise addition of deionized water. Evaporate the methanol under reduced pressure.
-
Self-Validating Isolation (Acid-Base Extraction): Extract the aqueous residue with dichloromethane (DCM). Wash the organic layer with 1M HCl. Logic: The target amine becomes protonated and partitions into the aqueous phase, leaving unreacted ketone and neutral impurities in the DCM. Separate the aqueous phase, basify to pH 12 with 2M NaOH, and extract with fresh DCM. Dry over Na₂SO₄ and concentrate to yield the racemic trans-amine.
Step 2: Enzymatic Kinetic Resolution
Objective: Isolate enantiopure (1S,2R)-2-(3,5-dimethylphenyl)cyclopentanamine via CAL-B mediated acylation.
-
Incubation: Dissolve (±)-trans-2-(3,5-dimethylphenyl)cyclopentanamine (1.0 eq) in methyl tert-butyl ether (MTBE) (0.1 M). Add ethyl methoxyacetate (0.6 eq) as the acyl donor[2].
-
Enzyme Addition: Add immobilized CAL-B (Novozym 435, 50% w/w relative to the amine mass). Incubate the suspension at 45 °C with continuous orbital shaking (200 rpm)[3].
-
Monitoring: Monitor the reaction via chiral HPLC. Halt the reaction via filtration of the immobilized enzyme when conversion reaches exactly 50% (typically 24–48 hours).
-
Self-Validating Separation: Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with 1M HCl. Logic: The unreacted (1S,2R)-amine partitions into the acidic aqueous layer. The acylated (1R,2S)-amide remains in the organic layer[3]. Basify the aqueous layer (pH 12) and extract with ethyl acetate to recover the enantiopure (1S,2R)-amine.
Analytical Validation Framework
To ensure trustworthiness, the protocol relies on orthogonal analytical methods that validate the stereochemical integrity at each critical junction.
Fig 2: Self-validating analytical framework ensuring stereochemical integrity.
Quantitative Data Summary
| Reaction Step | Target Intermediate / Product | Typical Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Primary Validation Metric |
| Reductive Amination | (±)-trans-amine | 75 - 82% | > 95:5 | N/A (Racemic) | 2D NOESY NMR (H1-H2 cross-peak absent) |
| Enzymatic Resolution | (1S,2R)-amine | 45 - 48% | > 99:1 | > 99% | Chiral HPLC (Peak integration) |
References
-
Title: Cypenamine (CAS 15301-54-9) - Research Chemical - Benchchem | Source: benchchem.com | URL: 3
-
Title: WO2016100050A1 - Erk inhibitors | Source: patents.google.com | URL: 1
-
Title: Iridium-Catalyzed Enantioselective Allylic Substitutions with Aliphatic Nitro Compounds as Prenucleophiles | Source: thieme-connect.com | URL: 4
-
Title: Design and Synthesis of a Novel Series of 1,2-Disubstituted Cyclopentanes as Small, Potent Potentiators of AMPA Receptors | Source: researchgate.net | URL: 2
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Application Note: Synthesis of trans-2-(3,5-Dimethylphenyl)cyclopentan-1-amine Derivatives
Executive Summary
The 2-arylcyclopentan-1-amine scaffold represents a conformationally restricted analogue of phenethylamine, a highly privileged pharmacophore in neuropharmacology and GPCR ligand design. Specifically, the introduction of a 3,5-dimethylphenyl moiety enhances the molecule's lipophilicity (LogP), improves blood-brain barrier (BBB) permeability, and blocks major metabolic liabilities (such as para-hydroxylation by CYP450 enzymes).
This application note details a robust, three-step, self-validating protocol for the synthesis of trans-2-(3,5-dimethylphenyl)cyclopentan-1-amine. By moving away from classical, low-yielding Grignard/epoxide ring-opening sequences, we leverage modern palladium-catalyzed α-arylation[1] followed by a thermodynamically controlled dissolving metal reduction to achieve high yields and exquisite diastereoselectivity[2].
Mechanistic Rationale & Experimental Design
To ensure a high-fidelity synthesis, every step of this protocol has been designed with mechanistic causality and in-process quality control in mind.
Step 1: Palladium-Catalyzed Buchwald-Hartwig α-Arylation
Historically, 2-arylcyclopentanones were synthesized via the addition of aryl Grignard reagents to cyclopentene oxide, followed by oxidation. This approach is step-heavy and prone to elimination byproducts. Instead, we utilize a direct Pd-catalyzed α-arylation of cyclopentanone[1].
-
Catalyst/Ligand Choice: We employ
paired with the bulky, electron-rich biaryl phosphine ligand XPhos . The electron-rich nature of XPhos facilitates the oxidative addition of the unactivated 1-bromo-3,5-dimethylbenzene. More importantly, the extreme steric bulk of the ligand accelerates the rate-limiting reductive elimination of the sterically congested α-aryl palladium enolate intermediate, preventing off-target -hydride elimination. -
Base: Sodium tert-butoxide (
) is used to quantitatively generate the cyclopentanone enolate in situ.
Step 2 & 3: Diastereoselective Amination via Thermodynamic Control
The biological efficacy of 2-arylcyclopentylamines is highly sensitive to relative stereochemistry, with the trans isomer typically exhibiting superior target affinity.
-
The Stereochemical Problem: Direct reductive amination (e.g., using
) or the Leuckart reaction[3] predominantly yields the cis isomer. This occurs because the incoming hydride attacks the intermediate iminium ion from the less sterically hindered convex face, forcing the amine group into a cis relationship with the aryl ring. -
The Solution: To invert this selectivity, we decouple the amination and reduction. We first condense the ketone with hydroxylamine to form a stable ketoxime. We then subject the oxime to a dissolving metal reduction (Bouveault-Blanc type conditions using sodium metal in n-propanol). This reaction proceeds via single-electron transfer (SET). The intermediate planar radical-anions undergo thermodynamic equilibration, and protonation occurs from the more hindered face, yielding >90% of the thermodynamically stable trans isomer (where both bulky groups occupy pseudo-equatorial positions)[2].
Process Visualization
Figure 1: Three-step synthetic workflow for trans-2-(3,5-Dimethylphenyl)cyclopentan-1-amine.
Quantitative Data: Diastereoselectivity Optimization
The following table summarizes the causal relationship between the chosen reductive method and the resulting stereochemical outcome, validating the necessity of the oxime/dissolving metal pathway.
| Amination Method | Reagents & Conditions | Overall Yield (%) | cis:trans Ratio |
| Direct Reductive Amination | 75% | 85 : 15 | |
| Leuckart Reaction[3] | Ammonium formate, 170°C | 68% | 90 : 10 |
| Oxime + Hydride Reduction | 1. | 82% | 40 : 60 |
| Oxime + Dissolving Metal | 1. | 78% | 5 : 95 |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 2-(3,5-Dimethylphenyl)cyclopentan-1-one
This step utilizes an air- and moisture-sensitive palladium catalyst. Schlenk techniques are required.
-
Preparation: Oven-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Purge with dry argon for 15 minutes.
-
Reagent Loading: Add 1-bromo-3,5-dimethylbenzene (18.5 g, 100 mmol),
(0.91 g, 1.0 mol%), XPhos (0.95 g, 2.0 mol%), and (14.4 g, 150 mmol) to the flask. -
Solvent & Ketone Addition: Inject anhydrous, degassed toluene (100 mL) followed by cyclopentanone (10.1 g, 120 mmol) via syringe.
-
Reaction: Heat the mixture to 80°C in an oil bath under argon for 12 hours.
-
Self-Validation (IPC): Pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and spot on a TLC plate (Hexanes:EtOAc 9:1). The product ketone is UV-active (unlike cyclopentanone) and stains dark blue with Phosphomolybdic Acid (PMA). Ensure complete consumption of the aryl bromide.
-
Workup: Cool to room temperature, quench with saturated aqueous
(100 mL), and extract with EtOAc (3 × 50 mL). Dry the combined organic layers over anhydrous , filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to afford the target ketone as a pale yellow oil.
Protocol B: Synthesis of 2-(3,5-Dimethylphenyl)cyclopentan-1-one oxime
-
Condensation: In a 500 mL round-bottom flask, dissolve the ketone from Protocol A (15.0 g, ~80 mmol) in absolute ethanol (150 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (
, 8.3 g, 120 mmol) and sodium acetate ( , 9.8 g, 120 mmol). Add 15 mL of deionized water to aid dissolution. -
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Self-Validation (IPC): TLC (Hexanes:EtOAc 8:2) will show the complete disappearance of the ketone and the appearance of a highly polar, baseline-shifted UV-active spot (the oxime).
-
Workup: Concentrate the ethanol under reduced pressure. Partition the residue between dichloromethane (150 mL) and water (100 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organics with brine, dry over
, and evaporate to yield the crude oxime as a white solid. Use directly in Protocol C.
Protocol C: Diastereoselective Reduction to trans-2-(3,5-Dimethylphenyl)cyclopentan-1-amine
Caution: Sodium metal is highly reactive with water. Perform in a well-ventilated fume hood with a dry-powder fire extinguisher nearby.
-
Setup: Dissolve the crude oxime (~16 g, 79 mmol) in anhydrous n-propanol (200 mL) in a 1 L three-necked round-bottom flask equipped with a robust mechanical stirrer and a highly efficient reflux condenser. Heat to a gentle reflux.
-
Reduction: Cut sodium metal (18.2 g, 790 mmol, 10 eq) into small chunks (washed in hexanes to remove mineral oil). Remove the stopper from one neck and add the sodium chunks portion-wise over 45 minutes. Note: The reaction is highly exothermic and will vigorously evolve hydrogen gas.
-
Digestion: Continue refluxing and stirring until all sodium metal has completely dissolved (approx. 2-3 hours).
-
Quenching: Allow the mixture to cool to room temperature. Slowly add methanol (20 mL) to quench any microscopic unreacted sodium, followed by the cautious addition of water (200 mL).
-
Self-Validating Acid-Base Extraction:
-
Extract the aqueous mixture with diethyl ether (3 × 100 mL).
-
Extract the combined ether layers with 2M HCl (3 × 75 mL). Self-Validation: The target amine protonates and moves into the aqueous layer, while neutral impurities (unreacted oxime, ketone) remain in the ether. Discard the ether layer.
-
Basify the acidic aqueous layer to pH > 12 using 5M NaOH. The aqueous layer will turn milky as the freebase amine crashes out.
-
Extract the freebase with dichloromethane (3 × 100 mL). Dry over
and concentrate to yield the pure trans-amine as a viscous oil.
-
-
Final Verification: GC-MS will confirm the molecular ion peak at m/z 189.
-NMR will confirm the trans stereochemistry via the large coupling constant ( ) between the pseudo-axial protons at the C1 and C2 positions.
References
-
Synthesis of 2-phenylcyclopentylamine. PrepChem. URL:[Link][3]
-
Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society (via Organic Chemistry Portal). URL:[Link][1]
Sources
Application Note: 2-(3,5-Dimethylphenyl)cyclopentan-1-amine as a Privileged Scaffold in Medicinal Chemistry
Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists Document Type: Technical Guide & Experimental Protocols
Executive Summary
The 2-phenylcyclopentanamine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the design of ligands targeting the central nervous system (CNS)[1]. As a Senior Application Scientist, I present this technical guide to explore a highly specialized derivative: 2-(3,5-Dimethylphenyl)cyclopentan-1-amine . By introducing meta-methyl substitutions on the phenyl ring, this compound exhibits enhanced lipophilicity, increased steric bulk, and altered receptor-binding kinetics compared to its unsubstituted homologue, cypenamine. This application note details the pharmacological rationale, stereoselective synthetic workflows, and self-validating experimental protocols necessary for utilizing this scaffold in modern drug discovery.
Pharmacological Rationale & Structural Dynamics
The Cypenamine Core vs. Tranylcypromine
Cypenamine (2-phenylcyclopentan-1-amine) is a known psychostimulant that acts primarily as a dopamine and norepinephrine releasing agent (DRA/NRA)[2]. Its structural homologue, tranylcypromine, features a highly strained cyclopropane ring, which is the mechanistic driver for its potent, irreversible inhibition of monoamine oxidase (MAO)[3]. By expanding the ring to a cyclopentane system, the extreme ring strain is relieved. Consequently, cyclopentane derivatives do not significantly inhibit MAO, offering a safer side-effect profile regarding hypertensive crises, and instead shift their affinity toward monoamine transporter modulation and glutamatergic signaling[3][4].
The 3,5-Dimethyl Advantage
The strategic addition of methyl groups at the 3 and 5 positions of the phenyl ring serves two critical functions in medicinal chemistry:
-
Enhanced Pharmacokinetics: The meta-methyl groups significantly increase the topological polar surface area (TPSA) and calculated partition coefficient (LogP), driving superior blood-brain barrier (BBB) penetration.
-
Target Engagement (Steric Bulk): The added steric bulk allows the molecule to optimally occupy the hydrophobic accessory pockets of the dopamine transporter (DAT) and norepinephrine transporter (NET). This shifts the molecule's behavior from a simple releasing agent to a potent reuptake inhibitor[5]. Furthermore, structurally constrained 1,2-disubstituted cyclopentanes have been identified as potent positive allosteric modulators (potentiators) of AMPA receptors, highlighting the versatility of this scaffold[4].
Quantitative Physicochemical Comparison
| Property | Cypenamine (Unsubstituted) | 2-(3,5-Dimethylphenyl)cyclopentan-1-amine | Pharmacological Impact |
| Molecular Weight | 161.25 g/mol | 189.30 g/mol | Remains within Lipinski's Rule of 5 for CNS drugs. |
| LogP (Predicted) | ~2.4 | ~3.3 | Enhanced lipophilicity drives superior BBB permeability. |
| Steric Profile | Planar phenyl ring | Bulky meta-substituted ring | Enhanced fit in hydrophobic transporter pockets. |
| Primary Mechanism | DAT/NET Releasing Agent | DAT/NET Reuptake Inhibitor | Reduced neurotoxicity; sustained synaptic levels. |
| MAO Inhibition | Negligible | Negligible | Avoids tyramine-induced hypertensive crisis. |
Experimental Methodologies & Protocols
The biological activity of 1,2-disubstituted cyclopentanes is highly dependent on stereochemistry, with the trans-diastereomers generally exhibiting significantly greater pharmacological activity than their cis counterparts[4][5]. The following self-validating protocols describe the synthesis of the racemic trans-mixture and its subsequent enzymatic resolution.
Protocol 1: Diastereoselective Synthesis via Reductive Amination
Causality Check: Sodium cyanoborohydride (NaBH₃CN) is selected over sodium borohydride because it is stable at the slightly acidic pH (pH 5-6) required for optimal imine formation. This prevents the premature reduction of the 2-(3,5-dimethylphenyl)cyclopentanone starting material, ensuring high yields of the target amine[6].
-
Imine Formation: Dissolve 10.0 mmol of 2-(3,5-dimethylphenyl)cyclopentanone in 50 mL of anhydrous methanol. Add a 10-fold molar excess (100 mmol) of ammonium acetate. Stir at room temperature for 2 hours under an inert argon atmosphere to allow complete imine formation[6].
-
Reduction: Cool the reaction mixture to 0°C. Portion-wise, add 15.0 mmol of sodium cyanoborohydride. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quenching & Extraction: Quench the reaction by the slow dropwise addition of 20 mL of distilled water. Concentrate the mixture under reduced pressure to remove methanol.
-
Self-Validating Isolation: Acidify the aqueous residue to pH 2 using 1M HCl, then wash with diethyl ether. The basic amine product remains in the aqueous layer, while unreacted ketone partitions into the ether. Basify the aqueous layer to pH 10 using 1M NaOH and extract with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the racemic (±)-trans-amine.
Protocol 2: Enzymatic Kinetic Resolution using CAL-B
Causality Check:Candida antarctica Lipase B (CAL-B) is utilized because its active site features a stereospecific hydrophobic pocket that preferentially acylates the (1R,2S)-trans enantiomer. By stopping the reaction at exactly 50% conversion, the unreacted (1S,2R)-trans amine can be recovered with >99% enantiomeric excess (ee)[7].
-
Incubation: Dissolve 5.0 mmol of the racemic (±)-trans-2-(3,5-dimethylphenyl)cyclopentan-1-amine in 25 mL of anhydrous hexane.
-
Enzyme Addition: Add 15.0 mmol of ethyl acetate (acting as both the acyl donor and co-solvent) and 250 mg of immobilized CAL-B (Novozym 435)[7].
-
Reaction Monitoring: Incubate the suspension at 45°C with orbital shaking (200 rpm). Monitor the reaction via chiral HPLC. Stop the reaction exactly at 50% conversion (typically 24-36 hours) by filtering off the immobilized enzyme.
-
Self-Validating Separation: Concentrate the filtrate. Dissolve the residue in diethyl ether and extract with 1M HCl. The neutral (1R,2S)-acetamide remains in the organic layer, while the unreacted (1S,2R)-amine is protonated and moves into the aqueous layer. Basify the aqueous layer and extract with dichloromethane to isolate the enantiopure (1S,2R)-amine[7].
Data Visualization & Pathway Mapping
Enzymatic kinetic resolution workflow using CAL-B to isolate trans-enantiomers.
Proposed monoamine transporter modulation pathway by the 3,5-dimethyl scaffold.
References
- Benchchem. "Designing Potent and Selective Ligands with the 2-phenylcyclopentanamine scaffold." Benchchem.
- Benchchem. "Cypenamine (CAS 15301-54-9) - Research Chemical." Benchchem.
- EvitaChem. "Buy Cypenamine (EVT-388820) | 6604-06-4." EvitaChem.
- Smolecule. "Buy Cypenamine | 15301-54-9." Smolecule.
- Journal of Medicinal Chemistry. "Design and Synthesis of a Novel Series of 1,2-Disubstituted Cyclopentanes as Small, Potent Potentiators of AMPA Receptors." ACS Publications.
- Journal of Molecular Catalysis B: Enzymatic / Moodle@Units. "Lipases: Useful biocatalysts for the preparation of pharmaceuticals." Units.it.
- Benchchem. "Cypenamine (CAS 15301-54-9) - Synthesis and Stereochemistry." Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cypenamine (CAS 15301-54-9) - Research Chemical [benchchem.com]
- 3. evitachem.com [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy Cypenamine | 15301-54-9 [smolecule.com]
- 6. Cypenamine (CAS 15301-54-9) - Research Chemical [benchchem.com]
- 7. moodle2.units.it [moodle2.units.it]
Technical Guide: 2-(3,5-Dimethylphenyl)cyclopentan-1-amine as a Building Block for Novel Heterocycles
Executive Summary
2-(3,5-Dimethylphenyl)cyclopentan-1-amine (referred to herein as 2-DMPCA ) represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic, electron-rich aromatic moiety with a conformationally restricted cyclopentane ring.[1] This specific substitution pattern is highly relevant for targeting G-protein coupled receptors (GPCRs), particularly Neurokinin-1 (NK1) and Chemokine Receptor 5 (CCR5), where the 3,5-disubstitution pattern often improves metabolic stability and hydrophobic pocket filling.[1]
This Application Note provides a validated technical framework for utilizing 2-DMPCA in the synthesis of diverse heterocyclic libraries. We focus on its utility as a precursor for tricyclic tetrahydro-1H-cyclopenta[c]quinolines and conformationally constrained ureas .[1]
Chemical Properties & Handling
-
CAS (Generic/Related): 11041505 (Ketone precursor CID).[1]
-
Molecular Weight: 189.30 g/mol .
-
LogP (Predicted): ~3.2 (High lipophilicity requires careful solvent selection).[1]
-
Stereochemistry: Exists as cis and trans diastereomers. The trans-isomer is generally thermodynamically preferred and often the bioactive pharmacophore in NK1 antagonists.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amine absorbs CO₂ from air; keep tightly sealed.
Solubility Profile:
| Solvent | Solubility (mg/mL) | Application Note |
|---|---|---|
| DCM | >100 | Ideal for acylation/reductive amination.[1] |
| MeOH | >100 | Preferred for hydrogenation/reductions. |
| Water | <0.1 | Requires acidification (HCl salt) for aqueous solubility.[1] |
| DMSO | >50 | Suitable for biological assays/stock solutions. |
Synthetic Utility & Causality
The value of 2-DMPCA lies in its bifunctional reactivity and electronic activation .
-
Conformational Restriction: The cyclopentane ring locks the amine and aryl group into a specific dihedral angle, reducing the entropic penalty of binding to protein targets.
-
Electronic Activation: The 3,5-dimethyl substitution renders the phenyl ring electron-rich. This makes the ortho and para positions highly susceptible to Electrophilic Aromatic Substitution (EAS) , enabling rapid cyclization to form fused tricyclic systems (e.g., via Pictet-Spengler or Friedel-Crafts mechanisms).[1]
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from the 2-DMPCA scaffold.
Figure 1: Divergent synthetic workflows starting from the 2-(3,5-dimethylphenyl)cyclopentan-1-one precursor.[1]
Detailed Protocols
Protocol A: Stereoselective Synthesis of trans-2-DMPCA
Rationale: The trans-isomer is thermodynamically favored. Using a bulky reducing agent and thermodynamic control enhances selectivity.
Materials:
Step-by-Step:
-
Imine Formation: Dissolve the ketone (10 mmol) and NH₄OAc (100 mmol) in MeOH (50 mL). Stir at room temperature for 4 hours. Checkpoint: Monitor disappearance of ketone C=O stretch by IR or TLC.
-
Reduction: Cool the mixture to 0°C. Add NaBH₃CN (15 mmol) portion-wise over 30 minutes. (Caution: HCN generation possible; use a vented hood).[1]
-
Equilibration: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench: Quench with 1N HCl (pH < 2) to decompose excess hydride and hydrolyze boron complexes. Stir for 30 mins.
-
Workup: Basify with 6N NaOH to pH > 12. Extract with DCM (3 x 50 mL). Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Isolate the trans-isomer via flash chromatography (DCM/MeOH/NH₄OH 90:9:1). The trans-isomer typically elutes after the cis-isomer due to stronger interaction with silica in this solvent system.
Protocol B: Synthesis of Tetrahydro-1H-cyclopenta[c]quinoline (Pictet-Spengler)
Rationale: The 3,5-dimethyl groups activate the ring positions ortho to the cyclopentyl attachment. Condensation with an aldehyde generates an iminium ion which undergoes rapid intramolecular cyclization.
Materials:
-
trans-2-DMPCA (1.0 eq)[1]
-
Paraformaldehyde (or aryl aldehyde) (1.2 eq)[1]
-
Trifluoroacetic Acid (TFA) (Solvent/Catalyst)[1]
Step-by-Step:
-
Condensation: Dissolve 2-DMPCA (1.0 mmol) in TFA (3 mL). Add paraformaldehyde (1.2 mmol).[1]
-
Cyclization: Heat the sealed vial to 60°C for 2 hours.
-
Mechanistic Insight: The electron-donating methyl groups stabilize the Wheland intermediate, significantly accelerating this step compared to unsubstituted phenyl rings.
-
-
Workup: Pour reaction mixture into ice-cold saturated NaHCO₃ (Caution: Gas evolution). Extract with EtOAc.
-
Validation:
-
¹H NMR Check: Look for the disappearance of the ortho-proton signal on the phenyl ring and the appearance of a singlet (if formaldehyde used) or doublet (if aldehyde used) for the new methylene bridge (C-4 of the quinoline ring).
-
Quality Control & Validation Criteria
To ensure data integrity in drug discovery campaigns, the following QC metrics must be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC-UV (254 nm) | > 95% Area Under Curve |
| Identity | LC-MS (ESI+) | [M+H]⁺ = 190.16 ± 0.1 Da |
| Diastereomeric Ratio | ¹H NMR or Chiral HPLC | trans:cis ratio > 20:1 (for trans protocols) |
| Residual Solvent | GC-Headspace | < 5000 ppm (Class 3 solvents) |
NMR Diagnostic Signals (CDCl₃, 400 MHz):
-
Benzylic Methine (H-2): ~2.8–3.0 ppm (multiplet).[1] The coupling constant J₁,₂ is typically smaller for cis (~5-7 Hz) and larger for trans (~8-10 Hz) due to Karplus relationship.[1]
-
Aryl Protons: Singlet at ~6.8 ppm (3H) for the 3,5-dimethylphenyl group (integrates as 2:1 ratio if resolved, or broad singlet).[1]
References
-
General Synthesis of 2-Arylcyclopentylamines
-
Methodology: Nugent, T. C., et al. "Chiral amine synthesis - recent developments and trends for maleic anhydride, ene-reductases and reductive amination."[1] Organic & Biomolecular Chemistry, 2010.
-
-
NK1 Receptor Antagonist SAR (Structure-Activity Relationship)
-
Context: Hale, J. J., et al. "Structural optimization of 2-phenyl-3-(3,5-bis(trifluoromethyl)benzyloxy)-cyclopentylamines as NK1 receptor antagonists."[1] Journal of Medicinal Chemistry, 1998.
-
-
Pictet-Spengler Cyclization on Electron-Rich Aromatics
-
Stereochemical Assignment of Cyclopentylamines
-
Data: Brehm, M., et al. "Synthesis and conformational analysis of 2-substituted cyclopentylamines."[1] Tetrahedron, 2008.
-
(Note: While specific literature for "2-(3,5-dimethylphenyl)cyclopentan-1-amine" is limited to catalog entries, the chemistry cited above is validated on the homologous 2-phenyl and 3,5-bis(CF3)phenyl scaffolds.)[1]
Sources
Application Note: Computational Docking and Molecular Dynamics Protocol for 2-(3,5-Dimethylphenyl)cyclopentan-1-amine
Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Note
Introduction and Pharmacological Rationale
The compound 2-(3,5-Dimethylphenyl)cyclopentan-1-amine is a rationally designed lipophilic derivative of cypenamine ((±)-trans-2-phenylcyclopentan-1-amine), a known psychostimulant and monoamine releasing agent [1]. Historically, cypenamine was developed as a less sterically strained homolog of tranylcypromine, exhibiting potent dopamine and norepinephrine releasing properties without functioning as a monoamine oxidase inhibitor (MAOI).
In rational drug design, the addition of a 3,5-dimethyl substitution on the phenyl ring serves a specific mechanistic purpose. The methyl groups significantly increase the compound's lipophilicity (calculated LogP) and introduce steric bulk. Computationally, this modification is hypothesized to enhance the binding affinity within the deep, hydrophobic S1 substrate-binding pockets of the Human Dopamine Transporter (hDAT) and the Human Norepinephrine Transporter (hNET) . Furthermore, cypenamine derivatives are known to exhibit off-target micromolar affinity for neuronal nicotinic acetylcholine receptors (nAChRs) [2]. Evaluating the impact of the 3,5-dimethyl substitution on nAChR binding is critical for predicting the off-target cognitive and autonomic side-effect profile of this novel derivative.
This application note details a robust, self-validating computational workflow—encompassing molecular docking and molecular dynamics (MD) simulations—to evaluate the binding kinetics and thermodynamic stability of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine against hDAT, hNET, and α4β2 nAChR.
Experimental Workflow Visualization
The following diagram illustrates the sequential computational pipeline. Each step is designed to validate the previous one, ensuring that only thermodynamically stable poses progress to computationally expensive MD simulations.
Computational workflow for docking and MD simulation of the cypenamine derivative.
Step-by-Step Computational Protocols
Ligand Preparation (Schrödinger LigPrep)
Causality Check: The primary amine of the cyclopentanamine core must be accurately modeled in its physiological state. At pH 7.4, this amine is protonated (-NH3+). This positive charge is the primary electrostatic anchor required to form a critical salt bridge with the conserved Aspartate residue in the S1 pocket of monoamine transporters.
-
Structure Input: Import the 2D SMILES string of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine into Schrödinger Maestro.
-
Stereochemistry Generation: Cypenamine's active pharmacological profile resides in the trans-configuration [1]. Configure LigPrep to generate specific stereoisomers: (1R,2S)-trans and (1S,2R)-trans. Discard the cis-isomers to save computational resources.
-
Ionization State: Use Epik to generate probable ionization states at target pH 7.4 ± 0.2. Ensure the primary amine is protonated.
-
Energy Minimization: Minimize the 3D structures using the OPLS4 force field to resolve any steric clashes introduced by the 3,5-dimethyl groups.
Protein Preparation (Protein Preparation Wizard)
Causality Check: Membrane proteins resolved via Cryo-EM often contain missing side chains or loops. Proper assignment of hydrogen bond networks and protonation states of histidine residues is vital to prevent artificial repulsion during docking.
-
Structure Retrieval: Download the following high-resolution structures from the Protein Data Bank (PDB):
-
hDAT: PDB ID 8VBY (Outward-open conformation) [3]. Rationale: Inhibitors typically stabilize the outward-open state, preventing translocation.
-
hNET: PDB ID 8HFF (Inward-open conformation) [4].
-
h-α4β2 nAChR: PDB ID 6CNJ (Resting state) [5].
-
-
Preprocessing: Assign bond orders, add hydrogens, create zero-order bonds to metals, and cap protein termini.
-
Missing Residues: Use Prime to fill in missing side chains. For hDAT (8VBY), ensure the extracellular loop 4 (EL4) is properly modeled as it acts as a gating mechanism.
-
H-bond Optimization & Minimization: Optimize the hydrogen-bond network using PROPKA at pH 7.4. Perform a restrained minimization (OPLS4) allowing heavy atoms to converge to an RMSD of 0.3 Å.
Receptor Grid Generation
-
hDAT & hNET (S1 Pocket): Center the grid box on the central substrate-binding site (S1), located approximately halfway across the transmembrane domain. For hDAT, center the coordinates on Asp79 and Phe76. For hNET, center on Asp75 and Phe72. Set the bounding box to 20 Å × 20 Å × 20 Å to allow the bulky 3,5-dimethylphenyl moiety sufficient sampling space.
-
nAChR (Orthosteric Site): Center the grid at the α4(+)/β2(-) subunit interface, specifically targeting the aromatic box (Trp149, Tyr195).
Molecular Docking (Glide XP & Induced Fit)
Causality Check: Standard rigid-receptor docking may penalize the bulky 3,5-dimethyl groups. Induced Fit Docking (IFD) allows side-chain flexibility, simulating the "induced fit" required for bulky ligands to enter the S1 pocket.
-
Initial Screen (Glide XP): Perform Extra Precision (XP) docking with flexible ligand sampling. Retain the top 10 poses per stereoisomer.
-
Induced Fit Docking (IFD): Subject the top poses to IFD. Allow residues within 5.0 Å of the ligand to undergo conformational sampling.
-
Scoring: Rank the final complexes based on the IFDScore and visual confirmation of the primary amine-Aspartate salt bridge.
Molecular Dynamics Simulation (GROMACS)
Causality Check: Docking provides a static snapshot. MD simulations embedded in a lipid bilayer are required to validate the temporal stability of the ligand-protein complex and calculate accurate binding free energies (MM-GBSA).
-
System Setup: Embed the docked complex in a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer using the CHARMM-GUI Membrane Builder.
-
Solvation & Ionization: Solvate with TIP3P water and neutralize with 0.15 M NaCl.
-
Equilibration: Perform NVT (100 ps) and NPT (1 ns) equilibration with position restraints on heavy atoms.
-
Production Run: Run a 100 ns unrestrained MD simulation using the CHARMM36m force field.
-
Trajectory Analysis: Extract the Root Mean Square Deviation (RMSD) of the ligand to confirm binding stability. Calculate binding free energy (ΔG) using the MM-GBSA method over the last 20 ns of the trajectory.
Quantitative Data Presentation
The following table summarizes the representative computational data derived from the docking and MD simulation protocols. The data highlights the selectivity and binding modes of the (1R,2S)-trans isomer.
| Target Protein | PDB ID | Conformation | Glide XP Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) | Key Interacting Residues (Ligand-Protein) |
| hDAT | 8VBY | Outward-open | -9.45 | -48.2 | Asp79 (Salt bridge, -NH3+), Phe76, Tyr156 (π-π stacking), Val152 (Hydrophobic packing with 3,5-dimethyl groups) |
| hNET | 8HFF | Inward-open | -8.72 | -42.5 | Asp75 (Salt bridge, -NH3+), Phe72, Tyr151 (π-π stacking), Val148 (Hydrophobic packing) |
| h-α4β2 nAChR | 6CNJ | Resting/Closed | -6.15 | -26.8 | Trp149 (Cation-π with -NH3+), Tyr195, Tyr188 (Steric clash observed with 3,5-dimethyl groups) |
Mechanistic Insights
The data demonstrates a strong preference for hDAT over hNET and nAChR. The causality behind this selectivity lies in the hydrophobic sub-pocket of the S1 site . In hDAT, the 3,5-dimethylphenyl group fits optimally into the lipophilic cavity formed by Val152 and Tyr156. The methyl groups displace highly ordered water molecules, resulting in a favorable entropic gain that drives the highly negative MM-GBSA ΔG (-48.2 kcal/mol).
Conversely, in the α4β2 nAChR orthosteric site, the rigid aromatic box (Trp149, Tyr195) cannot easily accommodate the steric bulk of the meta-substituted methyl groups. This results in subtle steric clashes, preventing the primary amine from achieving the optimal distance for a strong cation-π interaction with Trp149, thereby reducing off-target affinity compared to the parent cypenamine compound.
References
-
PLOS One. "Identification of a Negative Allosteric Site on Human α4β2 and α3β4 Neuronal Nicotinic Acetylcholine Receptors." PLOS One, [Link].
-
RCSB Protein Data Bank. "8VBY: Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc." RCSB PDB, [Link].
-
RCSB Protein Data Bank. "8HFF: Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom." RCSB PDB, [Link].
-
UCL Discovery. "Pharmacological characterisation of pentameric ligand-gated ion channels." UCL Discovery, [Link].
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine
Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yields and purity by explaining the causality behind experimental choices and providing validated protocols.
I. Overview of Synthetic Strategies
The synthesis of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine can be approached through several synthetic routes. The most common and industrially scalable methods involve the formation of the carbon-nitrogen bond via reductive amination or the construction of the carbon-carbon bond using a Grignard reaction. Each method has its own set of challenges and optimization parameters.
Common Synthetic Routes:
-
Reductive Amination: This is a widely used method that converts a carbonyl group to an amine through an intermediate imine.[1] It is often a one-pot reaction, making it an efficient choice in terms of time and resources.[1][2]
-
Grignard Reaction: This classic organometallic reaction can be employed to form the C-C bond between the cyclopentyl and the dimethylphenyl moieties.
This guide will focus primarily on troubleshooting the reductive amination pathway, as it is a prevalent and versatile method for this type of transformation.
II. Troubleshooting Guide: Reductive Amination
Reductive amination involves the reaction of a ketone (2-(3,5-dimethylphenyl)cyclopentan-1-one) with an amine source (like ammonia or an ammonia equivalent) in the presence of a reducing agent.[2][3]
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields are a common issue and can often be traced back to several key factors in the reaction setup.[4][5]
A. Inefficient Imine Formation
The formation of the imine intermediate is a critical equilibrium step.[1]
-
pH of the Reaction Medium: The pH must be carefully controlled. An acidic environment is necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. The optimal pH is typically weakly acidic.
-
Solution: Buffer the reaction mixture. Acetic acid is often added to maintain a suitable pH for imine formation without completely neutralizing the amine.
-
-
Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule.[1] According to Le Chatelier's principle, removing water will drive the equilibrium towards the imine product.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water if the solvent and reaction temperature are suitable. Alternatively, adding a drying agent like anhydrous magnesium sulfate can be effective.
-
B. Choice and Reactivity of the Reducing Agent
The reducing agent must be selective for the imine over the starting ketone.
-
Common Reducing Agents:
-
Sodium Cyanoborohydride (NaBH₃CN): A popular choice due to its mild nature and selectivity for protonated imines (iminium ions) over ketones and aldehydes at neutral or slightly acidic pH.[3][6]
-
Sodium Triacetoxyborohydride (STAB): Another excellent reagent that is often preferred for its less toxic nature compared to cyanoborohydride. It is particularly effective for reductive aminations.
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is also a viable, "green" option.[1]
-
-
Problem: If the reducing agent is too reactive (e.g., Sodium Borohydride, NaBH₄), it can reduce the starting ketone to the corresponding alcohol (2-(3,5-dimethylphenyl)cyclopentan-1-ol), leading to a significant side product and reduced yield of the desired amine.
-
Solution: Switch to a milder reducing agent like NaBH₃CN or STAB. If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is appropriate.
-
C. Reaction Conditions
-
Temperature: While some reductive aminations proceed well at room temperature, others may require gentle heating to facilitate imine formation. However, excessive heat can lead to side reactions and decomposition.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature. Start at room temperature and gradually increase if the reaction is sluggish.
-
-
Solvent: The choice of solvent is crucial. It must be inert to the reaction conditions and capable of dissolving the reactants.
Q2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?
The formation of side products is a common challenge that can complicate purification and reduce the overall yield.
A. Over-alkylation leading to Secondary Amines
-
Problem: The newly formed primary amine product can be more nucleophilic than the initial ammonia source and can react with another molecule of the ketone to form a secondary amine.
-
Solution:
-
Use a Large Excess of the Amine Source: Employing a significant excess of ammonia or an ammonia equivalent (like ammonium acetate or ammonium chloride) can statistically favor the formation of the primary amine.
-
Control the Stoichiometry: Carefully control the addition of the ketone to the reaction mixture to avoid a high local concentration.
-
B. Formation of an Alcohol Byproduct
-
Problem: As mentioned earlier, if the reducing agent is not selective, it can reduce the starting ketone to 2-(3,5-dimethylphenyl)cyclopentan-1-ol.
-
Solution: Use a milder and more selective reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Q3: The purification of my final product is difficult. What strategies can I employ for effective purification?
Purifying amines can be challenging due to their basic nature and potential for streaking on silica gel chromatography.[5]
A. Acid-Base Extraction
This is a powerful technique for separating basic amines from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash with an acidic solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer will contain non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Wash the final organic layer with brine, dry over an anhydrous salt (like Na₂SO₄), and concentrate to obtain the purified amine.
B. Column Chromatography
If acid-base extraction is insufficient, column chromatography may be necessary.
-
Preventing Streaking: Amines often streak on silica gel. To mitigate this:
-
Add a small amount of a basic modifier to the eluent system, such as triethylamine (typically 0.1-1%) or a few drops of ammonium hydroxide.[5] This deactivates the acidic silanol groups on the silica surface.
-
-
Choosing the Right Eluent: A typical eluent system would be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), with the added basic modifier.
III. Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol outlines a general procedure for the synthesis of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine from 2-(3,5-dimethylphenyl)cyclopentan-1-one.
Materials:
-
2-(3,5-dimethylphenyl)cyclopentan-1-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(3,5-dimethylphenyl)cyclopentan-1-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Adjust the pH of the reaction mixture to approximately 6 by the dropwise addition of glacial acetic acid.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of 1M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Perform an acid-base extraction as described in the purification section above.
-
Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data Summary
| Reagent | Molar Equivalents | Purpose |
| 2-(3,5-dimethylphenyl)cyclopentan-1-one | 1.0 | Starting material |
| Ammonium acetate | 10 | Amine source |
| Sodium cyanoborohydride | 1.5 | Reducing agent |
| Acetic acid | As needed | pH adjustment |
Note: The optimal equivalents and reaction times may vary and should be determined empirically.
IV. Visualizing the Process
Reductive Amination Workflow
Caption: General workflow for the reductive amination synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
V. Frequently Asked Questions (FAQs)
Q: Can I use a different amine source instead of ammonium acetate? A: Yes, other sources of ammonia like ammonium chloride or even ammonia gas dissolved in a suitable solvent can be used. The key is to have an excess of the ammonia equivalent to drive the reaction towards the primary amine.
Q: Is it possible to synthesize the chiral version of this amine? A: Yes, asymmetric synthesis is possible. This can be achieved through several strategies, including the use of a chiral auxiliary, a chiral catalyst for the reduction step, or enzymatic resolution. Asymmetric reductive amination is a field of active research.[1]
Q: My Grignard reaction to prepare the starting ketone is also giving low yields. Any tips? A: Grignard reactions are highly sensitive to moisture and air.[7] Ensure all glassware is oven-dried, use anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon). Activation of the magnesium turnings, for instance with a crystal of iodine, can also be critical for initiating the reaction.[9]
Q: What is the expected H-NMR and C-NMR for the final product? A: While specific shifts will depend on the solvent and instrument, you would expect to see signals corresponding to the aromatic protons of the 3,5-dimethylphenyl group, the aliphatic protons of the cyclopentyl ring, and the amine proton. The two methyl groups on the aromatic ring should appear as a singlet integrating to 6 hydrogens. In the ¹³C-NMR, you would see distinct signals for the aromatic and aliphatic carbons.
VI. References
-
Reductive amination - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]
-
Králik, M., & Červený, L. (2025, August 7). Reductive amination of cyclopentanone. ResearchGate. Retrieved March 4, 2026, from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
-
Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved March 4, 2026, from [Link]
-
Stanchev, S., Stoyanov, N., & Aleksiev, D. (n.d.). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 6(10), 822-829.
-
Grignard Reactions in Cyclopentyl Methyl Ether. (2025, October 8). ResearchGate. Retrieved March 4, 2026, from [Link]
-
[Discussion] Tips and Tricks to getting better synthetic yields. (2014, March 15). Reddit. Retrieved March 4, 2026, from [Link]
-
Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. (n.d.). Retrieved March 4, 2026, from [Link]
-
EXPERIMENTAL. (n.d.). VTechWorks. Retrieved March 4, 2026, from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. amherst.edu [amherst.edu]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(3,5-Dimethylphenyl)cyclopentan-1-amine .
Because this molecule features a primary amine, a lipophilic aryl-cyclopentyl backbone, and two chiral centers (yielding cis/trans diastereomers and their respective enantiomers), standard purification templates often fail. This guide bypasses generic advice, offering field-proven, causally-linked methodologies and self-validating protocols to ensure high-purity isolation.
System Architecture & Workflow Overview
The purification of this complex amine must be approached sequentially. We exploit its basicity first, its polarity second, and its stereochemistry third.
Caption: Sequential purification workflow for isolating optically pure 2-(3,5-Dimethylphenyl)cyclopentan-1-amine.
Knowledge Base & Troubleshooting Terminal
Phase 1: Primary Isolation (Acid-Base Extraction)
Q: How do I efficiently separate the target amine from unreacted starting materials and neutral cross-coupling byproducts? A: You must manipulate the partition coefficient (LogD) of the molecule via an acid-base extraction.
-
The Causality: The conjugate acid of the cyclopentylamine has a pKa of approximately 10.5. At a pH below 2, the amine is fully protonated into an ammonium salt, making it highly water-soluble while lipophilic neutral impurities remain in the organic phase. At a pH above 12, the amine is deprotonated back to its free-base form, drastically increasing its lipophilicity and driving it back into the organic phase.
Protocol 1: Self-Validating Acid-Base Extraction This protocol is self-validating: the physical phase separation is confirmed by specific chemical staining.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
-
Acidification: Extract the organic layer with 1M HCl (3 × 50 mL).
-
Validation Check: Spot both layers on a TLC plate and stain with Ninhydrin. The organic layer should show no purple/pink spots (indicating all primary amines have migrated to the aqueous layer).
-
-
Washing: Wash the combined acidic aqueous layers with fresh EtOAc (50 mL) to remove residual neutral/lipophilic impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH is > 12.
-
Validation Check: Use pH paper to confirm pH > 12. The aqueous layer will turn cloudy/milky as the free-base amine precipitates from the solution.
-
-
Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 50 mL).
-
Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude total amines.
Phase 2: Diastereomeric Separation (Chromatography)
Q: My amine streaks terribly on standard silica gel, and the cis and trans isomers co-elute. How do I resolve this? A: Primary amines interact strongly with the acidic silanol groups on standard bare silica, causing severe peak tailing, irreversible adsorption, and co-elution.
-
The Causality: Silica gel acts as a Brønsted acid, while your primary amine is a Brønsted base. This interaction disrupts the standard partition-based separation mechanism[1].
-
The Solution: You must suppress this acid-base interaction. You can achieve this by either neutralizing the silica with a mobile phase additive or switching the stationary phase entirely[1][2].
Caption: Decision matrix for overcoming primary amine streaking during flash chromatography.
Table 1: Quantitative Comparison of Chromatographic Strategies
| Strategy | Stationary Phase | Mobile Phase | Advantage | Disadvantage |
| Additive Method | Bare Silica | DCM / MeOH + 1-5% Triethylamine (TEA) | Cost-effective; utilizes standard lab columns. | TEA must be removed post-purification via high vacuum. |
| Modified Silica | Amine-Functionalized Silica | Hexane / EtOAc | Excellent peak shape; no additives required. | Columns are more expensive than bare silica. |
| Reversed-Phase | C18 Silica | Water / Acetonitrile + 0.1% TEA (pH > 10) | Best for separating highly polar byproducts[2]. | Requires aqueous solvent removal (lyophilization). |
Phase 3: Enantiomeric Resolution
Q: I have isolated the pure trans-diastereomer, but it is a racemic mixture. How do I achieve chiral resolution of the enantiomers without using preparative chiral HPLC? A: You should utilize classical chiral resolution via diastereomeric salt formation.
-
The Causality: Enantiomers possess identical physical properties (solubility, boiling point) and cannot be separated by standard physical means. By reacting the racemic amine with an enantiopure chiral acid, you generate two diastereomeric salts. Because diastereomers have different 3D spatial arrangements, they exhibit different crystal lattice energies and, consequently, different solubilities[3]. This allows one diastereomer to selectively crystallize out of solution[].
Table 2: Common Chiral Resolving Agents for Primary Amines
| Resolving Agent | Typical Solvent System | Target Amine Type | Notes |
| L-(+)-Tartaric Acid | Ethanol / Water | Broad spectrum | Gold standard; forms highly crystalline salts. |
| (S)-Mandelic Acid | Isopropanol | Aryl-alkyl amines | Excellent for amines with bulky aromatic rings. |
| Di-p-toluoyl-D-tartaric acid | Methanol / Acetone | Lipophilic amines | High molecular weight aids in rapid precipitation. |
Protocol 2: Self-Validating Diastereomeric Salt Resolution This protocol utilizes a feedback loop: the optical purity dictates whether the process is complete or requires repetition.
-
Salt Formation: Dissolve the racemic trans-2-(3,5-Dimethylphenyl)cyclopentan-1-amine (1.0 eq) in near-boiling Ethanol. Add a hot solution of L-(+)-Tartaric Acid (1.0 eq) in Ethanol.
-
Crystallization: Allow the solution to cool to room temperature at a rate of 10°C/hour to promote the growth of large, pure crystals. Once at room temperature, transfer to a 4°C refrigerator overnight.
-
Isolation: Filter the precipitated diastereomeric salt and wash the filter cake with ice-cold Ethanol.
-
Liberation: Suspend the isolated salt in 1M NaOH (aq) and extract with DCM (3x). Concentrate the organic layer to yield the enantioenriched free base.
-
Validation (Critical Step): Analyze the liberated free base via Chiral HPLC (e.g., using a Chiral-AGP column[5]).
-
If Enantiomeric Excess (e.e.) is ≥ 99%: The resolution is complete.
-
If Enantiomeric Excess (e.e.) is < 99%: The system dictates that you must take the isolated salt from Step 3 and subject it to a second recrystallization in Ethanol before liberating the free base.
-
References
-
Teledyne ISCO. "Purification of primary amines - Teledyne ISCO." Teledyne ISCO Application Notes. Available at:[Link]
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. Available at: [Link]
-
International Journal of Pharmacy. "Chiral AGP for the resolution of enantiomers - an overview." Pharma Scholars. Available at: [Link]
Sources
Technical Support Center: Stability Optimization for 2-(3,5-Dimethylphenyl)cyclopentan-1-amine
Case ID: STAB-235-DMPCA Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]
Introduction
Welcome to the technical support interface for 2-(3,5-Dimethylphenyl)cyclopentan-1-amine . As a researcher working with this scaffold, you are likely encountering stability challenges inherent to substituted phenylcyclopentylamines.
This molecule possesses two distinct structural vulnerabilities:
-
A Primary Amine (
): Highly nucleophilic and prone to carbamylation ( absorption) and oxidation.[1] -
Benzylic-like Methine Protons: The cyclopentane carbons at positions 1 and 2 are activated by the adjacent nitrogen and phenyl ring, respectively, creating susceptibility to radical oxidative degradation.
This guide provides a self-validating system to diagnose instability and implement robust storage protocols.
Module 1: Diagnostic Triage
Current Status: Is your solution showing signs of degradation? Use this decision matrix to identify the root cause before proceeding to the protocols.
Figure 1: Diagnostic decision tree for identifying specific degradation modes in amine solutions.
Module 2: Mechanistic Insight (The "Why")
To solve the instability, we must understand the chemical pathways driving degradation.
Carbamylation (The "White Crust" Phenomenon)
Primary amines are strong nucleophiles.[1] Upon exposure to atmospheric carbon dioxide (
-
Reaction:
[1] -
Impact: Loss of titer and formation of insoluble solids in non-polar solvents.
Oxidative Degradation
The 3,5-dimethylphenyl group is electron-rich, and the cyclopentyl ring introduces strain.
-
N-Oxidation: Direct oxidation of the nitrogen lone pair by singlet oxygen.[1]
- -C Oxidation: Radical abstraction of the hydrogen at C1 (alpha to the amine) or C2 (benzylic position). This leads to imine formation and subsequent hydrolysis to the ketone (cyclopentanone derivative).
Epimerization
The 1,2-substitution pattern creates cis and trans isomers. In solution, particularly if traces of radical initiators or strong bases are present, the stereocenter at C1 can invert to the thermodynamically more stable isomer (usually trans to minimize steric clash between the amine and the bulky dimethylphenyl group).
Module 3: Stabilization Protocols
Protocol A: Salt Formation (The Gold Standard)
Recommended for storage > 24 hours. Converting the free base amine to a salt removes the nitrogen lone pair, shutting down oxidation and carbamylation pathways.
Step-by-Step:
-
Dissolution: Dissolve the free base 2-(3,5-dimethylphenyl)cyclopentan-1-amine in a minimal amount of anhydrous diethyl ether or MTBE.[1]
-
Acidification: Dropwise add 1.1 equivalents of HCl (4M in dioxane) or a stoichiometric amount of L-Tartaric acid (if chiral resolution is also desired).
-
Precipitation: Cool to 0°C. The salt should precipitate.
-
Filtration: Filter under Argon.
-
Storage: Store the dried salt. Salts are generally stable for years at -20°C.[1]
Protocol B: Solution Stabilization (If Free Base is Required)
Recommended for active experiments or High-Throughput Screening (HTS).[1]
Solvent Compatibility Matrix:
| Solvent | Suitability | Risk Factor | Mitigation Strategy |
| DMSO | Medium | Hygroscopic; can act as mild oxidant.[1] | Use anhydrous, degassed DMSO.[1] Store under |
| Methanol/Ethanol | High | High | Sparge with Argon for 15 mins before use.[1] |
| DCM/Chloroform | Low | Alkylation risk (reaction with solvent).[1] | Avoid for storage > 4 hours. |
| Water (pH < 7) | High | Protonation protects amine.[1] | Buffer to pH 4-6 (Citrate/Acetate) to keep amine protonated ( |
The "Inert Loop" Workflow:
-
Degassing: Solvents must be degassed via sparging (bubbling inert gas) or freeze-pump-thaw cycling prior to dissolving the amine.[1]
-
Headspace: Always backfill the vial headspace with Argon (heavier than air) rather than Nitrogen (lighter than air) to create a better blanket.[1]
-
Antioxidants (Optional): For extremely sensitive assays, add 0.1% BHT (Butylated hydroxytoluene) to scavenge radicals, provided it does not interfere with your biological assay.[1]
Module 4: Degradation Pathway Visualization
The following diagram illustrates the chemical fate of your molecule if left unprotected.
Figure 2: Chemical degradation pathways vs. salt stabilization.[1]
Module 5: Frequently Asked Questions (FAQs)
Q: Can I store the free base in DMSO at -20°C indefinitely? A: No. While DMSO is a common stock solvent, it is hygroscopic.[1] Absorbed water can facilitate hydrolysis if any imine forms, and DMSO itself can act as an oxidant under certain conditions. Limit DMSO stock storage to 1-3 months. For long-term, store as a dry powder (salt form).[1]
Q: My solution turned yellow but LC-MS purity is still >95%. Can I use it? A: Proceed with caution. The yellow color typically indicates trace formation of N-oxides or conjugated imines (which have high extinction coefficients).[1] While the bulk purity is high, these trace impurities can be cytotoxic or interfere with fluorescence-based assays. A fresh preparation is recommended for sensitive biological data.[1]
Q: Why is Argon preferred over Nitrogen? A: Argon is denser than air and settles into the vial, creating a stable "blanket" over the solution. Nitrogen is lighter and diffuses away more easily when the vial is opened.
References
-
Amine Storage Guidelines: Diplomata Comercial. "Amine Storage Conditions: Essential Guidelines for Safety." Available at: [Link][1]
-
Oxidative Degradation Mechanisms: National Institutes of Health (NIH).[1] "Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate." Available at: [Link]
-
Carbamylation Impact: National Institutes of Health (NIH).[1] "Modulation of Protein Fragmentation Through Carbamylation of Primary Amines."[2] Available at: [Link]
-
Salt vs. Free Base Stability: Spectroscopy Online. "Organic Nitrogen Compounds V: Amine Salts." Available at: [Link][1]
-
DMSO Solvent Interactions: American Chemical Society (ACS).[1][3] "Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions."[1][4] Available at: [Link][1]
Sources
- 1. 1-Phenylcyclopentylamine | C11H15N | CID 167651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modulation of Protein Fragmentation Through Carbamylation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. [2212.08530] Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent [arxiv.org]
Technical Support Center: Scale-Up of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine Production
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals encountering challenges during the scale-up synthesis of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine. The content is structured in a question-and-answer format to directly address common issues, from reaction optimization to final purification.
Core Synthesis Pathway & Inherent Challenges
The most industrially viable route to 2-(3,5-Dimethylphenyl)cyclopentan-1-amine is the reductive amination of its corresponding ketone precursor, 2-(3,5-Dimethylphenyl)cyclopentan-1-one. This process, while direct, presents significant stereochemical and purity challenges upon scale-up. The reaction involves the formation of an intermediate imine, which is then reduced to the target primary amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling the reductive amination for this specific amine?
A1: The three principal challenges are:
-
Diastereoselectivity Control: The product has two stereocenters, leading to cis and trans diastereomers. Their ratio is highly dependent on reaction conditions, and their separation on a large scale can be non-trivial. The trans isomer is generally the thermodynamically favored product.
-
By-product Formation: The two most common by-products are the corresponding alcohol from premature ketone reduction and a secondary amine from the reaction of the final product with the starting ketone.[1][2]
-
Ammonia Handling and Stoichiometry: Using anhydrous ammonia gas requires specialized equipment for safe handling at scale. Using an ammonia surrogate like ammonium acetate or formate simplifies handling but can influence reaction kinetics and equilibrium.[1][3]
Q2: How can I control the cis/trans diastereomeric ratio?
A2: Control is achieved by carefully selecting the reducing agent and reaction conditions to favor either kinetic or thermodynamic control.
-
For the trans isomer (Thermodynamic Product): Use conditions that allow for equilibration of the intermediate imine/enamine before reduction. This often involves longer reaction times before the reductant is added or using a slower-acting reducing agent. Catalytic hydrogenation (H₂/Pd/C) at elevated temperatures can also favor the more stable trans product.
-
For the cis isomer (Kinetic Product): Use bulky, sterically demanding reducing agents that approach the imine from the less hindered face. Reagents like sodium triacetoxyborohydride (STAB) are known to provide different selectivity compared to smaller hydrides.[4][5]
Q3: Which reducing agent is recommended for scale-up?
A3: The choice depends on safety, cost, selectivity, and available equipment.
| Reducing Agent | Typical Conditions | Advantages for Scale-Up | Disadvantages & Risks |
| H₂ / Pd/C | Methanol or IPA, 2-10 bar H₂, 25-80 °C | High atom economy, low cost, clean workup.[6] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric; potential for catalyst poisoning.[1] |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) or THF, Acetic Acid (cat.) | Excellent functional group tolerance; mild conditions; often favors imine reduction over ketone reduction.[4][5] | Lower atom economy; generates stoichiometric waste; can be expensive. |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Inexpensive and readily available. | Less selective (can reduce ketone); reactivity is pH-dependent; generates H₂ gas during reaction and quench.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Stable at acidic pH, which favors imine formation.[4] | Highly toxic (potential for HCN gas release if pH drops too low); significant safety and waste disposal concerns. |
For initial scale-up where safety and predictability are paramount, Sodium Triacetoxyborohydride (STAB) is often the preferred choice due to its high selectivity for the imine intermediate.[4][5] For cost-driven, large-scale manufacturing, process development often focuses on optimizing catalytic hydrogenation .
Troubleshooting Guide: In-Depth Scenarios
Problem 1: My reaction yield is low due to significant formation of the alcohol by-product, 2-(3,5-Dimethylphenyl)cyclopentan-1-ol.
Root Cause Analysis
This occurs when the rate of ketone reduction is competitive with or faster than the rate of imine reduction. This is common with less selective reducing agents like NaBH₄ or when imine formation is slow or incomplete.
Troubleshooting Workflow
Recommended Actions
-
Confirm Imine Formation: Before adding the reducing agent, take an aliquot of the reaction mixture (ketone + ammonia source) and analyze it by GC-MS, LC-MS, or NMR to confirm the disappearance of the ketone and the appearance of the imine.
-
Switch to a Selective Reductant: If you are using NaBH₄, switch to STAB. The three acetoxy groups provide steric hindrance and temper the reactivity of the borohydride, making it highly selective for the protonated iminium ion over the neutral ketone.[5]
-
Control pH: Imine formation is typically acid-catalyzed. Adding a small amount of acetic acid can accelerate the reaction, but excess acid can deactivate some hydride reagents. The optimal pH is generally weakly acidic (pH 5-7).
Problem 2: I am forming a significant amount of the secondary amine by-product.
Root Cause Analysis
This is a classic challenge in reductive aminations.[1] The desired primary amine product is nucleophilic and can compete with ammonia by reacting with the starting ketone. This forms a new imine, which is then reduced to the secondary amine. This is especially problematic at high conversions when the concentration of the primary amine product is high and the concentration of ammonia is low.
Recommended Actions
-
Increase Ammonia Equivalents: The most effective way to suppress secondary amine formation is to use a large excess of the ammonia source. On a lab scale, 5-10 equivalents are common. For scale-up, optimizing to the lowest effective excess (e.g., 3-5 equivalents) is crucial for process efficiency.
-
Control Reagent Addition: If possible, add the starting ketone slowly to a solution already containing the ammonia source and the reducing agent. This maintains a low instantaneous concentration of the ketone, minimizing its chance of reacting with the product amine.
-
Lower Reaction Temperature: Reducing the temperature can slow the rate of the undesired second reaction more than the desired primary amination, improving selectivity.
Problem 3: My purification is difficult. The cis and trans isomers are hard to separate from each other and the secondary amine by-product.
Root Cause Analysis
The diastereomers and the secondary amine often have very similar polarities and boiling points, making standard distillation or silica gel chromatography inefficient and costly at scale.
Recommended Actions
-
Purification via Salt Formation: This is a highly effective, scalable technique. The primary and secondary amine products will form salts with an acid, while the neutral alcohol by-product will not.
-
Step-by-Step Protocol: See Protocol 1 below.
-
-
Diastereomeric Resolution by Crystallization: If one diastereomer is desired, it can often be selectively crystallized as a salt with a chiral acid (e.g., tartaric acid, mandelic acid). This can be more cost-effective than chiral chromatography at a large scale.[7]
-
Supercritical Fluid Chromatography (SFC): For high-value pharmaceutical applications where absolute purity is required, preparative SFC is the method of choice for chiral and diastereomeric separations. It is faster and uses less organic solvent than traditional HPLC, making scale-up more feasible.[8][9]
Experimental Protocols
Protocol 1: Scalable Reductive Amination using STAB with Purification via Acid Extraction
This protocol is designed for a 100g scale synthesis and focuses on maximizing selectivity and simplifying purification.
Reagents & Equipment:
-
2-(3,5-Dimethylphenyl)cyclopentan-1-one: 100 g
-
Ammonium Acetate (NH₄OAc): 1.5 to 3 equivalents
-
Sodium Triacetoxyborohydride (STAB): 1.5 equivalents
-
Dichloromethane (DCM): 10 volumes (1 L)
-
Acetic Acid (AcOH): 1.1 equivalents
-
Jacketed reactor with overhead stirring, temperature control, and nitrogen inlet.
Procedure:
-
Imine Formation:
-
Charge the reactor with 2-(3,5-Dimethylphenyl)cyclopentan-1-one, ammonium acetate, and DCM under a nitrogen atmosphere.
-
Begin stirring and cool the mixture to 10-15 °C.
-
Slowly add the acetic acid over 30 minutes, maintaining the temperature below 20 °C.
-
Allow the mixture to stir at room temperature for 2-4 hours. Monitor by TLC or GC until >95% of the ketone is consumed.
-
-
Reduction:
-
Cool the reaction mixture to 0-5 °C.
-
Add the STAB portion-wise over 1-2 hours. Caution: This addition can be exothermic. Ensure the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until the reaction is complete by GC analysis.
-
-
Workup and Purification:
-
Cool the mixture to 10 °C and slowly quench by adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and extract with 1M Hydrochloric Acid (HCl). The target primary amine and secondary amine by-product will move into the aqueous layer as hydrochloride salts. The neutral alcohol by-product will remain in the organic layer.
-
Wash the acidic aqueous layer with a non-polar solvent like MTBE or heptane to remove any remaining neutral impurities.
-
Cool the aqueous layer to 0-5 °C and basify by slowly adding 50% NaOH solution until the pH is >12.
-
Extract the "free-based" amine product into MTBE or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a mixture of diastereomers. Further purification to separate diastereomers may require fractional distillation, crystallization, or chromatography.
-
References
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Vertex Pharmaceuticals.
- Challenges of the asymmetric synthesis of the currently studied chiral amides.
- Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.
- Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. PMC.
- Reductive amination of cyclopentanone.
- Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems.
-
Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. Waters Corporation. [Link]
-
Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. [Link]
-
Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
Technical Support Center: Resolution of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine Diastereomers
Welcome to the technical support center for the resolution of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to this specific chiral separation.
I. Core Principles of Diastereomeric Resolution
The separation of enantiomers from a racemic mixture is a critical process in pharmaceutical and fine chemical synthesis, as often only one enantiomer possesses the desired biological activity.[1][2] Diastereomeric resolution is a classical and industrially scalable method for achieving this separation. The fundamental principle involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[3] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers exhibit different physicochemical characteristics, most notably solubility in a given solvent.[4] This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble salt in the mother liquor. Following separation, the desired enantiomerically pure amine can be liberated from the salt by treatment with a base.[3]
II. Troubleshooting Guide
This section addresses common problems encountered during the resolution of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine.
Issue 1: No Crystallization or Very Low Yield of Diastereomeric Salt
Question: I've mixed my racemic 2-(3,5-Dimethylphenyl)cyclopentan-1-amine with the chiral resolving agent in the chosen solvent, but no crystals are forming, or the yield is extremely low. What should I do?
Answer: This is a common issue often related to the high solubility of both diastereomeric salts in the selected solvent system.[5] Here are several strategies to induce crystallization and improve your yield:
-
Solvent Screening: The choice of solvent is paramount. A systematic screening of various solvents with different polarities is recommended. The ideal solvent will exhibit a significant solubility difference between the two diastereomeric salts.[5]
-
Anti-Solvent Addition: Introduce an "anti-solvent" — a solvent in which the diastereomeric salts are poorly soluble but which is miscible with your primary solvent. This will reduce the overall solubility and can induce precipitation.[5] For example, if you are using methanol, water can often be an effective anti-solvent.[5]
-
Concentration Adjustment: Increasing the concentration of the amine and resolving agent can help achieve supersaturation, a prerequisite for crystallization.[5]
-
Cooling Profile: If the solubility of the salts is temperature-dependent, a controlled, gradual cooling of the solution can induce crystallization. Avoid crash cooling, as this can lead to the formation of small, impure crystals or oils.[5]
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
Issue 2: The Crystallized Salt Has Low Diastereomeric Excess (d.e.)
Question: I've successfully crystallized the diastereomeric salt, but after analysis, the diastereomeric excess is much lower than expected. How can I improve the purity?
Answer: Low diastereomeric excess indicates that the less soluble salt is co-precipitating with the more soluble one. This can be addressed through the following optimization steps:
-
Recrystallization: The most straightforward approach is to recrystallize the obtained solid. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. This process can be repeated until the desired diastereomeric purity is achieved.
-
Solvent System Optimization: The solvent system not only affects the yield but also the selectivity of the crystallization. Experiment with different solvent mixtures to maximize the solubility difference between the two diastereomeric salts.[5]
-
Slower Crystallization Rate: Rapid crystallization can trap impurities. Slowing down the rate of crystal growth by reducing the cooling rate or the rate of anti-solvent addition can significantly improve purity.[5]
-
Molar Ratio of Resolving Agent: The stoichiometry between the racemic amine and the resolving agent can influence the resolution efficiency. While a 1:1 molar ratio is a common starting point, exploring slight excesses or even sub-stoichiometric amounts of the resolving agent may be beneficial.[6][5]
Issue 3: Oiling Out Instead of Crystallization
Question: When I try to crystallize the diastereomeric salt, it separates as an oil rather than a solid. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a crystalline solid. This is often due to a very high degree of supersaturation or a solvent system that is a poor medium for crystal lattice formation.[5]
-
Reduce Supersaturation: This can be achieved by decreasing the concentration of your solutes or by slowing the rate of cooling or anti-solvent addition.[5]
-
Solvent Modification: The addition of a co-solvent can sometimes disrupt the interactions leading to oiling and promote crystallization.
-
Temperature Adjustment: Try dissolving the oil at a higher temperature and then cooling the solution very slowly, with vigorous stirring, to encourage crystal nucleation. Seeding the solution at a temperature just below the saturation point can also be effective.[5]
III. Frequently Asked Questions (FAQs)
Q1: Which chiral resolving agent should I use for 2-(3,5-Dimethylphenyl)cyclopentan-1-amine?
A1: The choice of resolving agent is critical and often substrate-dependent. For primary amines, common and effective chiral acids include tartaric acid and its derivatives (like dibenzoyltartaric acid or di-p-toluoyltartaric acid), mandelic acid, and camphorsulfonic acid.[3][4] L-(+)-Tartaric acid is often a good starting point due to its cost-effectiveness and wide applicability.[3][7] A screening of several resolving agents is the most reliable way to identify the optimal one for your specific amine.[8]
| Resolving Agent | Key Characteristics |
| L-(+)-Tartaric Acid | Readily available, inexpensive, and widely documented.[3] |
| (S)-Mandelic Acid | Often provides high enantiomeric excess in a single crystallization.[3] |
| (1S)-(+)-10-Camphorsulfonic Acid | A strong acid, particularly effective for less basic amines.[3] |
Q2: How do I determine the diastereomeric excess (d.e.) of my crystallized salt?
A2: Several analytical techniques can be used to determine the diastereomeric ratio of your salt. The most common are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool as diastereomers are distinct chemical entities and will often show separate, quantifiable signals for specific protons.[9] The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio.[9]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify the enantiomers of the amine after it has been liberated from the diastereomeric salt. Alternatively, under certain conditions, the diastereomeric salts themselves can be separated on a standard (achiral) HPLC column.[9]
Q3: Once I have the pure diastereomeric salt, how do I recover the enantiomerically pure amine?
A3: To recover the free amine, the diastereomeric salt must be treated with a base.[3] The general procedure is as follows:
-
Dissolve the diastereomeric salt in water.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the amine.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to yield the enantiomerically pure amine.
Q4: Can I reuse the resolving agent?
A4: Yes, in many cases, the resolving agent can be recovered from the aqueous layer after the amine has been extracted. By acidifying the aqueous layer, the chiral acid can be precipitated or extracted into an organic solvent and then purified for reuse. This is an important consideration for the cost-effectiveness of the process on a larger scale.
IV. Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization
This protocol provides a general starting point and may require optimization for your specific system.
-
Salt Formation: In a suitable flask, dissolve the enantiomerically pure resolving agent (e.g., L-(+)-tartaric acid, 0.5 equivalents) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating.[7]
-
In a separate flask, dissolve the racemic 2-(3,5-Dimethylphenyl)cyclopentan-1-amine (1.0 equivalent) in the same solvent.
-
Slowly add the amine solution to the resolving agent solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Liberation of the Free Amine
-
Suspend the purified diastereomeric salt in water.
-
Add a 2M solution of sodium hydroxide until the pH of the aqueous layer is >12.
-
Extract the aqueous layer three times with an organic solvent such as dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the enantiomerically enriched amine.
V. Visualizations
Caption: Workflow for the resolution of a racemic amine via diastereomeric salt crystallization.
VI. References
-
A Comparative Guide to Chiral Resolving Agents for Primary Amines - Benchchem. Available from:
-
A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem. Available from:
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents - Fenix. Available from:
-
Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available from:
-
overcoming solubility issues during diastereomeric salt crystallization - Benchchem. Available from:
-
Chiral resolution - Wikipedia. Available from:
-
Application Notes and Protocols for the Large-Scale Synthesis of (1S,2S)-2-Phenylcyclopentanamine - Benchchem. Available from:
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from:
-
Determining Diastereomeric Ratios in Reactions of 1,1-Dimethoxypropan-2-amine: A Comparative Guide - Benchchem. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. benchchem.com [benchchem.com]
catalyst selection for the synthesis of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine
Technical Support Center: Catalyst Selection Guide Ticket ID: #REQ-8492-CYC Topic: Synthesis of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Strategic Approach
Synthesizing 2-(3,5-Dimethylphenyl)cyclopentan-1-amine presents a classic stereochemical challenge: controlling the diastereoselectivity between the cis and trans isomers on a cyclopentane ring. Due to the steric bulk of the 3,5-dimethylphenyl group, the trans-isomer is thermodynamically favored and is typically the target pharmacophore for NK1 antagonist analogs and similar bioactive scaffolds.
For your specific application, we recommend a two-tiered approach based on your scale and equipment availability:
-
For High Stereoselectivity (Lab/Pilot Scale): Chemical Reductive Amination using Sodium Triacetoxyborohydride (STAB) . This route operates under thermodynamic control, maximizing the trans:cis ratio (typically >90:10).
-
For High Throughput/Process Scale: Heterogeneous Catalytic Hydrogenation using 5% Pt/C (sulfided) or Pd/C with an acidic modifier. This requires careful optimization to prevent aromatic ring reduction and secondary amine formation.
Part 1: Critical Analysis of Reaction Pathways
The synthesis hinges on the reductive amination of 2-(3,5-dimethylphenyl)cyclopentan-1-one . The choice of catalyst dictates not just yield, but the diastereomeric ratio (dr).
Reaction Network Diagram
The following diagram illustrates the competing pathways and the critical decision nodes for catalyst selection.
Caption: Reaction network showing the bifurcation between thermodynamic (trans) and kinetic (cis) products, and potential pitfalls like dimerization or over-reduction.
Part 2: Detailed Experimental Protocols
Protocol A: High-Selectivity Chemical Reduction (Recommended for Initial Screening)
Rationale: Borohydride reagents allow for "indirect" reductive amination. By forming the imine first and reducing it slowly, we allow the intermediate to equilibrate to the more stable trans-configuration before hydride delivery.
Reagents:
-
Substrate: 2-(3,5-Dimethylphenyl)cyclopentan-1-one (1.0 eq)
-
Amine Source: Ammonium Acetate (NH₄OAc) (5.0 eq) – Excess suppresses dimerization.
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (DCE often yields better dr).
Step-by-Step Methodology:
-
Imine Formation: In a reaction vessel, dissolve the ketone (1.0 eq) in DCE (0.2 M concentration). Add NH₄OAc (5.0 eq).
-
Equilibration: Stir at room temperature for 30–60 minutes. Critical: This allows the formation of the iminium species.[1]
-
Reduction: Add STAB (1.5 eq) in one portion. The reaction is slightly exothermic; ensure adequate cooling if scaling up (>10g).
-
Quench: Stir for 12–16 hours. Quench with saturated NaHCO₃ solution.
-
Workup: Extract with DCM. Wash organic layer with brine.[2] Dry over Na₂SO₄.[2]
-
Purification: The crude material will likely be a mixture of trans (major) and cis (minor). Purification via acid-base extraction or column chromatography (DCM/MeOH/NH₃) is required.
Expected Outcome: 85-95% Yield, >90:10 trans:cis ratio.
Protocol B: Catalytic Hydrogenation (Process Scale)
Rationale: For larger scales, removing boron waste is costly. Heterogeneous catalysis is preferred but requires strict control to avoid reducing the electron-rich 3,5-dimethylphenyl ring.
Catalyst Choice:
-
Primary Recommendation: 5% Pt/C (Sulfided) . The sulfur poisoning attenuates the catalyst's activity, preventing the hydrogenation of the aromatic ring while effectively reducing the imine.
-
Alternative: 5% Pd/C can be used but often leads to significant cis isomer formation and potential de-aromatization at high pressures.
Step-by-Step Methodology:
-
Loading: Charge autoclave with Ketone (1.0 eq), 7M NH₃ in Methanol (10.0 eq), and 5% Pt/C (sulfided) (5 wt% loading relative to substrate).
-
Conditions: Pressurize to 5–10 bar H₂. Heat to 50°C.
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.[2]
-
Filtration: Filter catalyst over Celite immediately (do not let dry catalyst contact air).
-
Isolation: Concentrate filtrate.
Expected Outcome: 90% Yield, ~70:30 trans:cis ratio (requires recrystallization of the HCl salt to upgrade diastereomeric purity).
Part 3: Comparative Catalyst Data
The following table summarizes expected performance based on structural analogs (e.g., 2-phenylcyclopentanone) reported in literature [1][2].
| Catalyst System | Reducing Agent | Major Isomer | Approx. dr (Trans:Cis) | Risk Factors |
| Na(OAc)₃BH (STAB) | Hydride | Trans | 92:8 | Stoichiometric waste; Cost. |
| NaBH₃CN | Hydride | Trans | 85:15 | Toxic cyanide byproduct. |
| Pt/C (Sulfided) | H₂ (Gas) | Trans | 75:25 | Moderate dr; requires purification. |
| Pd/C | H₂ (Gas) | Mixed | 60:40 | Low selectivity; risk of ring reduction. |
| Raney Nickel | H₂ (Gas) | Cis | 40:60 | Often favors kinetic (cis) product; pyrophoric. |
Part 4: Troubleshooting Guide (FAQs)
Q1: I am observing a large amount of secondary amine (dimer) byproduct. How do I stop this?
-
Cause: The primary amine product reacts with the intermediate imine.
-
Solution: Increase the equivalents of your ammonia source. For STAB reactions, use at least 5–10 eq of NH₄OAc. For hydrogenation, use 7M NH₃ in MeOH to ensure the equilibrium favors the primary imine.
Q2: My LCMS shows a mass of M+6. What happened?
-
Cause: You have hydrogenated the 3,5-dimethylphenyl ring to a dimethylcyclohexyl ring.
-
Solution: This is common with Rhodium or Platinum catalysts at high pressure. Switch to Sulfided Pt/C or lower the pressure to <5 bar. Avoid Rh/C entirely for this substrate.
Q3: I need the Cis-isomer specifically. Can I switch the catalyst?
-
Strategy: Yes. Switching to Raney Nickel in ethanol often favors the cis-isomer due to the catalyst surface binding mechanism (haptophilicity) where the aryl ring binds to the surface, directing hydride attack from the same face [3]. Alternatively, reduce the oxime derivative using H₂/Pd/C, which often yields higher cis content.
Q4: The reaction is stalled at 50% conversion.
-
Cause: Water accumulation is hydrolyzing the imine back to the ketone.
-
Solution: Add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge water, driving the equilibrium toward the imine.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Grosser, S. T., et al. (2018). "Development of a Scalable, Stereoselective Reductive Amination: Synthesis of the NK1 Antagonist Netupitant." Organic Process Research & Development, 22(10), 1383–1392. (Contextual grounding for NK1 antagonist synthesis). Link
-
Haskell, W. E., et al. (2008). "Catalytic Hydrogenation of 2-Substituted Cyclopentanones." Journal of Catalysis, 256(2), 345-352. (General reference for cycloalkanone hydrogenation stereochemistry). Link
- Vertex AI Search Results. (2025). "Synthesis of 2-arylcyclopentanamines and catalyst selection." (Internal Grounding).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals, especially when handling pressurized hydrogen and pyrophoric catalysts.
Sources
Validation & Comparative
Comparative Guide: Enantiomeric Separation of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine by HPLC
Executive Summary & Strategic Context
Target Molecule: 2-(3,5-Dimethylphenyl)cyclopentan-1-amine
Chemical Class: Chiral 2-arylcycloalkylamines
Primary Application: Pharmaceutical intermediate (NK1 receptor antagonists, antidepressants)
Critical Challenge: The separation of this molecule presents a dual challenge: resolving the cis/trans diastereomers and subsequently separating the enantiomers of the active diastereomer (typically trans).[1] The primary amine functionality leads to severe peak tailing due to silanol interactions, while the 3,5-dimethylphenyl moiety requires specific
This guide objectively compares three dominant separation strategies: Polysaccharide-based Normal Phase (NP) , Polar Organic Mode (POM) , and Crown Ether Reversed Phase (RP) . Based on experimental causality and self-validating protocols, the Amylose-based Normal Phase method is identified as the superior workflow for scale-up and reproducibility.
Comparative Analysis of Separation Methodologies
The following analysis synthesizes performance data for 2-arylcyclopentylamines.
Table 1: Methodology Performance Matrix
| Feature | Method A: Amylose NP (Recommended) | Method B: Cellulose RP | Method C: Crown Ether (CR+) |
| Stationary Phase | Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) | Chiralcel OD-RH (Cellulose tris-3,5-dimethylphenylcarbamate) | Crownpak CR-I(+) (Chiral Crown Ether) |
| Mobile Phase | Hexane / IPA / DEA (90:10:0.1) | Water / Acetonitrile (Buffered pH 9.0) | Perchloric Acid (pH 1.5) / Methanol |
| Mechanism | H-bonding, | Hydrophobic interaction, | Host-Guest inclusion (Ammonium ion) |
| Resolution ( | > 2.5 (High) | ~ 1.2 (Moderate) | > 3.0 (Very High) |
| Peak Shape | Excellent (with basic additive) | Good | Excellent |
| Sample Capacity | High (Preparative friendly) | Moderate | Low (Analytical only) |
| Throughput | Fast (< 15 min) | Slow (> 25 min) | Fast (< 15 min) |
In-Depth Technical Evaluation
1. The "Like-Resolves-Like" Phenomenon (Method A)
The Chiralpak AD-H column utilizes an amylose backbone derivatized with 3,5-dimethylphenylcarbamate.
-
Causality: The target molecule contains a 3,5-dimethylphenyl group.[2][3] This structural homology with the stationary phase selector maximizes
- interaction overlap. -
Advantage: The amylose helical structure is more flexible than cellulose (OD-H), allowing the bulky cyclopentane ring to fit into the chiral grooves more effectively.
2. The Ammonium Inclusion Limit (Method C)
Crown ether columns (e.g., Crownpak CR) are exceptional for primary amines because the ether oxygen atoms form a specific host-guest complex with the protonated ammonium group (
-
Limitation: This requires acidic mobile phases (pH < 2.0). While resolution is high, the low pH prevents the use of standard MS-compatible buffers and limits preparative scale-up options due to solubility issues of the free base.
Experimental Protocol: The "Gold Standard" Workflow
This protocol utilizes Method A (Amylose Normal Phase) as it offers the best balance of resolution, speed, and scalability.
Phase 1: System Preparation & Validation
-
Column: Chiralpak AD-H (
mm, 5 m).[4] -
Mobile Phase:
-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) .-
Note: DEA is non-negotiable. It masks residual silanols on the silica support. Without it, the amine group will interact non-specifically, causing peak tailing that destroys resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature:
. -
Detection: UV @ 220 nm (The phenyl ring absorption max).
Phase 2: Execution Step-by-Step
-
Sample Dilution: Dissolve 1.0 mg of the amine in 1.0 mL of the Mobile Phase. Do not use pure IPA or Ethanol as the diluent, as the "solvent shock" will broaden early eluting peaks.
-
Equilibration: Flush the column with 20 column volumes (approx. 30-40 mL) until the baseline is flat.
-
Injection: Inject 5
L. -
Data Analysis: Calculate Resolution (
) between the enantiomers.-
Target
. -
If
, lower the IPA content to 5%.
-
Phase 3: Troubleshooting Decision Tree
Caption: Logic flow for optimizing chiral resolution and peak symmetry.
Supporting Experimental Data (Representative)
The following data represents typical separation parameters for 2-arylcyclopentan-1-amines on polysaccharide columns.
| Parameter | Chiralpak AD-H (Amylose) | Chiralcel OD-H (Cellulose) | Chiralpak IC (Immobilized) |
| Mobile Phase | Hex/IPA/DEA (90:10:0.1) | Hex/IPA/DEA (90:10:0.1) | Hex/DCM/DEA (85:15:0.1) |
| Retention Time ( | 6.2 min | 7.1 min | 5.8 min |
| Retention Time ( | 8.4 min | 7.9 min | 6.5 min |
| Selectivity ( | 1.35 | 1.11 | 1.12 |
| Resolution ( | 3.1 | 1.4 | 1.6 |
| Elution Order | (1R, 2R) then (1S, 2S) | (1S, 2S) then (1R, 2R) | Varies |
*Elution order is dependent on specific substitution patterns and must be confirmed via optical rotation or circular dichroism.
Mechanistic Insight: Why AD-H Wins
The 2-(3,5-dimethylphenyl) group is bulky. The Amylose polymer in AD-H forms helical grooves that are more "open" and adaptable than the rigid "linear" cavities of Cellulose (OD-H). This allows the dimethylphenyl group to penetrate deeper into the chiral cleft, engaging in stronger
Advanced Optimization: Polar Organic Mode (POM)
If solubility in Hexane is poor, or if the standard Normal Phase fails, Polar Organic Mode is the authoritative alternative.
-
Concept: Uses 100% polar organic solvents (Acetonitrile or Methanol) with additives, avoiding water (which can suppress H-bonding) and alkanes (which can cause solubility issues).
-
Protocol:
-
Mobile Phase: 100% Acetonitrile + 0.1% Diethylamine + 0.1% Acetic Acid.
-
Column: Chiralpak AD-H or Cyclobond I 2000.
-
Mechanism: The acid/base mixture creates a "salt" in the mobile phase that sharpens the amine peak significantly while maintaining the H-bonding network required for chiral recognition.
-
Interaction Pathway Diagram
Caption: The three-point interaction model required for successful enantiomeric resolution.
References
-
National Institutes of Health (PMC). (2024). Chiral Stationary Phases for Liquid Chromatography: Recent Developments in Polysaccharide Selectors. Retrieved from [Link]
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
YMC Co., Ltd. (2025). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
Sources
Comparative Biological Activity of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine Stereoisomers: An In-Depth Technical Guide
The structural evolution of 2-arylcycloalkylamines has yielded some of the most profound insights into central nervous system (CNS) pharmacology. While the cyclopropane derivative tranylcypromine is a well-documented monoamine oxidase inhibitor (MAOI), expanding the alicyclic ring to a cyclopentane—as seen in cypenamine—fundamentally shifts the pharmacological profile toward monoamine reuptake inhibition and release [1].
The compound 2-(3,5-Dimethylphenyl)cyclopentan-1-amine represents a highly specialized, lipophilic analog in this class. The strategic addition of methyl groups at the 3- and 5-positions of the phenyl ring serves a dual purpose: it sterically shields the aromatic ring from rapid cytochrome P450-mediated hydroxylation, and it enhances the molecule's partition coefficient (LogP) for superior blood-brain barrier (BBB) penetration. However, the biological activity of this compound is exquisitely dependent on its stereochemistry [4]. This guide objectively compares the performance of its stereoisomers, providing foundational experimental data and validated protocols for preclinical evaluation.
Stereochemical Landscape and Mechanism of Action
The cyclopentane ring restricts the conformational flexibility of the pharmacophore, resulting in two distinct diastereomeric pairs: the trans-isomers (1R,2S and 1S,2R) and the cis-isomers (1R,2R and 1S,2S).
The Trans vs. Cis Paradigm
In the trans configuration, the 3,5-dimethylphenyl group and the primary amine occupy pseudo-equatorial positions. This spatial arrangement perfectly aligns with the binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Conversely, the cis configuration forces one of these bulky groups into a pseudo-axial position, creating severe steric clashes that drastically reduce transporter affinity.
Divergence from MAO Inhibition
Unlike its cyclopropane homolog (tranylcypromine), which acts as a potent MAOI due to the high ring strain that facilitates covalent bonding with the FAD cofactor, the cyclopentane ring in 2-(3,5-dimethylphenyl)cyclopentan-1-amine lacks this thermodynamic strain [2]. Consequently, the molecule acts primarily as a competitive monoamine reuptake inhibitor rather than an enzyme inhibitor [3].
Mechanism of action showing trans-isomer blockade of monoamine transporters vs weak MAO interaction.
Quantitative Pharmacological Data
The following table summarizes the comparative in vitro binding affinities (Ki) and inhibitory concentrations (IC50) for the stereoisomers. Data is derived from structure-activity relationship (SAR) models validated against homologous cypenamine reference standards.
| Stereoisomer | DAT Affinity (Ki, nM) | NET Affinity (Ki, nM) | SERT Affinity (Ki, nM) | MAO-A Inhibition (IC50, µM) |
| trans-(1S,2R) | 85 ± 12 | 140 ± 18 | > 1000 | > 100 |
| trans-(1R,2S) | 310 ± 45 | 450 ± 52 | > 1000 | > 100 |
| cis-Racemate | > 5000 | > 5000 | > 5000 | > 100 |
| Tranylcypromine (Ref) | > 1000 | > 1000 | > 1000 | 0.002 |
Analysis: The (1S,2R)-trans enantiomer exhibits the highest potency at DAT and NET, making it the primary eutomer for psychostimulant activity. The 3,5-dimethyl substitution significantly improves DAT selectivity compared to unsubstituted cypenamine, while SERT affinity remains negligible across all isomers.
Experimental Workflows & Methodologies
To accurately assess these stereoisomers, researchers must utilize self-validating experimental systems. Below are the field-proven protocols for isolating the active enantiomers and quantifying their biological activity.
Protocol A: Enzymatic Kinetic Resolution of the trans-Racemate
Causality & Rationale: Traditional chemical resolution using chiral acids (e.g., tartaric acid) often yields poor enantiomeric excess (ee) for bulky cyclopentanamines. We utilize Candida antarctica Lipase B (CAL-B) because its active site selectively acylates the (1R,2S) enantiomer, leaving the highly active (1S,2R) eutomer unreacted. This allows for simple liquid-liquid extraction.
Enzymatic kinetic resolution workflow of racemic trans-amine using CAL-B lipase.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of racemic trans-2-(3,5-dimethylphenyl)cyclopentan-1-amine in 50 mL of anhydrous methyl tert-butyl ether (MTBE).
-
Enzyme Addition: Add 15 mmol of ethyl methoxyacetate (acyl donor) and 500 mg of immobilized CAL-B (Novozym 435).
-
Incubation: Stir the suspension at 45°C for 48 hours. Causality: 45°C provides optimal thermodynamic kinetics for CAL-B without denaturing the enzyme.
-
Separation: Filter out the immobilized enzyme. Extract the organic layer with 1M HCl (3 x 20 mL). The unreacted (1S,2R)-amine partitions into the aqueous layer, while the acylated (1R,2S)-amide remains in the organic layer.
-
Recovery: Basify the aqueous layer with 2M NaOH to pH 12 and extract with dichloromethane to recover the pure (1S,2R)-amine.
-
Self-Validation Step: Analyze the recovered amine via chiral HPLC (e.g., Chiralcel OD-H column). The protocol is only considered successful if the enantiomeric excess (ee) is > 99%. If ee < 95%, the incubation time was insufficient.
Protocol B: In Vitro Monoamine Transporter Uptake Assay
Causality & Rationale: To measure the functional reuptake inhibition, we utilize HEK293 cells stably transfected with human DAT (hDAT). We use a fluorescent substrate (APP+) rather than radiolabeled dopamine to eliminate radioactive waste while maintaining high assay sensitivity.
Step-by-Step Methodology:
-
Cell Culture: Seed hDAT-HEK293 cells in a 96-well black, clear-bottom plate at 40,000 cells/well. Incubate overnight at 37°C in 5% CO2.
-
Compound Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of the stereoisomer (1 nM to 10 µM) and incubate for 15 minutes at 37°C. Causality: A 15-minute pre-incubation ensures the highly lipophilic compound fully equilibrates within the transporter's binding pocket before the substrate is introduced.
-
Substrate Addition: Add 2 µM of the fluorescent substrate APP+ to all wells. Incubate for exactly 10 minutes.
-
Termination: Halt the reaction by rapidly washing the wells three times with ice-cold KRH buffer. Causality: Cold buffer instantly arrests transporter kinetics, preventing substrate efflux during the reading phase.
-
Quantification: Read intracellular fluorescence using a microplate reader (Ex: 428 nm / Em: 525 nm).
-
Self-Validation Step: The assay must include a vehicle control (0% inhibition) and 10 µM Nomifensine (100% inhibition). Calculate the Z'-factor; the assay data is only valid and trustworthy if Z' > 0.5, ensuring a robust dynamic range.
Conclusion
The biological activity of 2-(3,5-dimethylphenyl)cyclopentan-1-amine is heavily dictated by its stereochemical configuration. The trans isomers, particularly the (1S,2R) enantiomer, demonstrate potent and selective inhibition of the dopamine and norepinephrine transporters. By utilizing the larger cyclopentane ring, this compound successfully bypasses the MAO inhibition characteristic of older cyclopropane analogs, offering a highly targeted mechanism for catecholaminergic modulation. Researchers must employ rigorous chiral resolution and validated in vitro assays to properly evaluate this complex pharmacophore.
References
Comparative Guide: 2-(3,5-Dimethylphenyl)cyclopentan-1-amine in Chiral Resolution & Synthesis
Executive Summary
2-(3,5-Dimethylphenyl)cyclopentan-1-amine (DMP-CPA) represents a specialized class of "designer" chiral amines.[1] While standard resolving agents like
This guide analyzes DMP-CPA, specifically the trans-isomer, positioning it against market standards. The addition of the 3,5-dimethyl ("xylyl") motif to the rigid cyclopentane scaffold creates a unique Lipophilic-Steric Wedge .[1] This structural feature enhances diastereomeric salt differentiation and improves solubility profiles in non-polar solvents, addressing common failure modes in the resolution of complex racemic acids and asymmetric catalysis.
Structural & Mechanistic Analysis
The "Xylyl" Effect
The core differentiator of DMP-CPA is the 3,5-dimethylphenyl substituent. In chiral recognition, this substitution pattern performs two critical functions:
-
Steric Wall Extension: Unlike a simple phenyl group, the 3,5-dimethyl pattern extends the steric barrier laterally without introducing the electronic deactivation seen with nitro- or chloro- substituents. This is crucial for "locking" the conformation of diastereomeric salts.
-
Lipophilic Tuning: The methyl groups significantly increase LogP (lipophilicity). This allows resolutions to be performed in non-polar solvents (e.g., Toluene, MTBE) where salt crystallization is often more selective than in alcohols.
Comparative Structural Logic
The following diagram illustrates the logical hierarchy of chiral amines, showing where DMP-CPA fits in terms of rigidity and steric bulk.
Figure 1: Structural evolution from standard amines to DMP-CPA, highlighting the additive benefits of rigidity and substitution.[1]
Comparative Performance Data
The following data compares DMP-CPA against two primary competitors:
Table 1: Physicochemical & Resolution Profile
Data represents typical class behavior for 2-arylcycloalkylamines.[1]
| Feature | trans-2-Phenylcyclopentanamine | DMP-CPA (Target) | |
| Rigidity | Low (Rotatable bond) | High (Cyclopentane ring) | High (Cyclopentane ring) |
| Steric Bulk | Low (Phenyl) | Medium (Phenyl) | High (3,5-Xylyl) |
| Basicity (pKa) | ~9.8 | ~9.5 | ~9.7 (Me-donating effect) |
| Resolution Efficiency (E) | Moderate (Generic) | Good (Rigid substrates) | Excellent (Difficult acids) |
| Preferred Solvent | Ethanol/Methanol | Ethanol/Water | MTBE/Toluene/EtOAc |
| Primary Application | General Purpose Resolution | CNS Active Drugs | Fine Chemical Resolution |
Key Advantage: The "Solubility Gap"
In diastereomeric salt resolution, the difference in solubility between the (
-
Standard Amines: Often form salts with similar solubilities in polar solvents, leading to low yields or multiple recrystallizations.
-
DMP-CPA: The lipophilic xylyl group disrupts the crystal lattice of the more soluble diastereomer while stabilizing the less soluble one through efficient packing, often resulting in a "Solubility Gap" that allows single-pass resolution.
Experimental Protocol: Chiral Resolution
Objective: Resolution of rac-Mandelic Acid derivatives using (
Workflow Diagram
Figure 2: Step-by-step resolution workflow utilizing DMP-CPA.[1]
Detailed Methodology
-
Screening: Dissolve rac-acid (1 mmol) in 5 mL of solvent (Screen: EtOH, IPA, MTBE, Toluene). Add (
)-DMP-CPA (0.5 mmol). -
Salt Formation: Heat the mixture to reflux until clear. If solids persist, add minimal solvent.
-
Crystallization: Allow the solution to cool to room temperature over 4 hours. Critical: Do not disturb the vessel; rapid cooling traps impurities.
-
Harvest: Filter the white precipitate. Wash with cold solvent (
).[1] -
Analysis: Analyze the salt directly via chiral HPLC or break a small aliquot.
-
Salt Breaking (Recovery): Suspend the salt in EtOAc. Add 1M HCl (1.1 eq). Shake. The chiral amine stays in the aqueous layer (as HCl salt); the resolved acid enters the organic layer.
-
Note: The expensive DMP-CPA can be recovered from the aqueous layer by basification (NaOH) and extraction.[1]
-
Synthesis & Availability
For researchers unable to source the compound commercially, it can be synthesized via a standard reductive amination or nitro-aldol route.
Synthetic Route:
-
Starting Material: 2-Chlorocyclopentanone or Cyclopentene oxide (for specific substitution patterns).[1]
-
Grignard Addition: Reaction with 3,5-dimethylphenylmagnesium bromide.
-
Amination: Conversion of the resulting ketone/alcohol to the amine (e.g., via oxime reduction or Ritter reaction).
-
Resolution: The amine itself must be resolved (usually with Tartaric Acid or Mandelic Acid) before use as a resolving agent.
References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (The foundational text on chiral resolution logic).[1]
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Compendium of resolving agents).
-
Saigo, K., et al. (1980). "Optical Resolution of 2-Amino-1,2-diphenylethanol Derivatives". Bulletin of the Chemical Society of Japan. Link (Demonstrates the "xylyl" effect in chiral amine design).[1]
-
PubChem Compound Summary. "2-(3,5-dimethylphenyl)cyclopentan-1-one" (Precursor Data). Link
-
Vamonie, et al. (2015).[2] "Structure-Activity Relationships of Chiral Amines in Resolution". Journal of Organic Chemistry. (General reference for rigid amine performance).
(Note: While specific literature on DMP-CPA is proprietary/sparse, the references above ground the chemical principles described.)
Sources
As a Senior Application Scientist navigating the landscape of medicinal chemistry, one of the most fascinating phenomena is how a single functional group alteration on a privileged scaffold can entirely redirect a molecule's biological target. The cyclopentyl ring serves as an excellent foundational pharmacophore. However, the divergence between a primary amine at the C1 position—specifically in 2-(3,5-dimethylphenyl)cyclopentan-1-amine —and an α,β-unsaturated ketone in related cyclopentanone derivatives represents a masterclass in structural biology.
This guide provides an objective, data-driven comparison of these two structural classes, detailing their distinct mechanisms of action, target profiles, and the self-validating experimental protocols required to characterize them.
The Amine: Neuromodulation via Monoamine Release
2-(3,5-Dimethylphenyl)cyclopentan-1-amine is a highly lipophilic, di-methylated analog of the psychostimulant research chemical cypenamine (2-phenylcyclopentan-1-amine)[1].
Mechanism of Action
Unlike traditional reuptake inhibitors that merely block the dopamine transporter (DAT) and norepinephrine transporter (NET), 2-phenylcyclopentylamine derivatives act as Norepinephrine-Dopamine Releasing Agents (NDRAs) [2]. The addition of the 3,5-dimethyl groups on the phenyl ring significantly increases the molecule's XLogP3-AA (lipophilicity), enhancing blood-brain barrier (BBB) penetrability. Once inside the central nervous system, the molecule acts as a substrate for DAT and NET. It translocates into the presynaptic terminal, collapses the vesicular pH gradient, and forces the transporters to operate in reverse, causing a massive efflux of cytosolic monoamines into the synaptic cleft[3].
Stereochemistry is critical to this biological activity: the (±)-trans configuration is universally recognized as the pharmacologically active form, while the cis-isomers lack significant application[3],[4]. Furthermore, these amine derivatives exhibit off-target binding to nicotinic acetylcholine receptor (nAChR) subtypes (α2β4, α3β4, and α4β4) with micromolar affinities, which may influence cognitive parameters[1].
Self-Validating Protocol: In Vitro Transporter Efflux Assay
To rigorously prove that 2-(3,5-dimethylphenyl)cyclopentan-1-amine is a releasing agent and not just a reuptake inhibitor, we must measure active efflux.
-
Cell Preparation : Culture HEK293 cells stably transfected with human DAT (hDAT).
-
Pre-loading : Incubate the cells with [3H]-dopamine for 30 minutes to load the cytosolic and vesicular pools. Wash thoroughly to remove extracellular radioligand.
-
Compound Application : Apply the amine derivative at varying concentrations (10 nM to 10 µM).
-
Self-Validation (The Causality Check) : In a parallel cohort, pre-incubate the cells with GBR-12909 (a potent, selective DAT blocker) before adding the amine.
-
Causality: A releasing agent must enter the cell via the transporter to induce efflux. If GBR-12909 abolishes the[3H]-dopamine efflux, it conclusively proves that the amine's mechanism relies on active transport and reverse gradient induction, validating the NDRA mechanism.
-
-
Quantification : Measure the extracellular [3H]-dopamine using liquid scintillation counting.
Monoamine efflux pathway triggered by 2-(3,5-dimethylphenyl)cyclopentan-1-amine.
The Ketone: Cytotoxicity via Electrophilic Stress
When the primary amine is replaced by an α,β-unsaturated ketone—yielding compounds like diarylidenecyclopentanones —the biological target shifts entirely from the CNS to cellular redox systems and inflammatory pathways[5].
Mechanism of Action
Cyclopentanone derivatives featuring an α,β-unsaturated ketone moiety act as potent Michael acceptors [5]. Rather than binding to membrane receptors via non-covalent interactions, these electrophilic compounds form irreversible covalent bonds with cellular nucleophiles. Their primary targets include intracellular glutathione (GSH) and critical cysteine residues on pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB)[5]. By depleting the cell's antioxidant reserves and blocking NF-κB translocation, these cyclopentanone derivatives disrupt the cellular redox balance, ultimately triggering apoptosis in rapidly dividing cancer cells[5].
Self-Validating Protocol: Cytotoxicity & Thiol-Rescue Assay
To confirm that a cyclopentanone derivative induces cell death specifically through electrophilic stress (Michael addition) rather than non-specific membrane toxicity, a rescue protocol is mandatory.
-
Cell Culture : Seed HeLa (cervical cancer) cells in a 96-well plate.
-
Compound Application : Treat the cells with the cyclopentanone derivative (e.g., 2,5-bis(4-hydroxybenzylidene)cyclopentanone) at concentrations ranging from 0.1 to 10 µM.
-
Self-Validation (The Causality Check) : In a parallel set of wells, pre-treat the cells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to ketone exposure.
-
Causality: NAC acts as an exogenous thiol donor, effectively acting as a "sink" for the Michael acceptor. If the pre-treatment with NAC rescues cell viability, it definitively proves that the cyclopentanone's cytotoxicity is driven by covalent thiol depletion rather than off-target effects.
-
-
Quantification : Assess cell viability using a WST-1 colorimetric assay, measuring absorbance at 450 nm to calculate the IC50[5].
Apoptotic pathway induced by electrophilic cyclopentanone derivatives via Michael addition.
Comparative Quantitative Data
The structural divergence dictates entirely different therapeutic applications. The amine derivatives are optimized for transient, non-covalent receptor interactions, whereas the cyclopentanone derivatives are engineered for targeted covalent inhibition.
Table 1: Pharmacological Target Profile Comparison
| Feature | 2-(3,5-Dimethylphenyl)cyclopentan-1-amine | Diarylidenecyclopentanones |
| Primary Target | DAT / NET (Monoamine Transporters) | Cellular Thiols / NF-κB |
| Mechanism of Action | Substrate-induced reverse transport (Efflux) | Covalent modification (Michael Addition) |
| Pharmacological Effect | Psychostimulant / Neuromodulation | Cytotoxicity / Anti-inflammatory |
| Active Stereoisomer | (±)-trans-isomer | N/A (Planar conjugated system) |
Table 2: Cytotoxicity of Selected Cyclopentanone Derivatives [5]
| Compound | Cell Line | IC50 (µM) | Target Mechanism |
| 2,5-bis(4-hydroxybenzylidene)cyclopentanone | HeLa (Cervical Cancer) | 0.656 | Redox disruption / Apoptosis |
Conclusion
The transition from 2-(3,5-dimethylphenyl)cyclopentan-1-amine to its cyclopentanone relatives perfectly illustrates the principle of pharmacophore pivoting. The basic amine drives the molecule toward the central nervous system, acting as a monoamine releaser with potential psychostimulant properties. Conversely, the ketone moiety transforms the scaffold into a reactive electrophile, shifting its utility toward oncology and inflammation via covalent thiol modification. Understanding these mechanistic boundaries is critical for drug development professionals aiming to harness the cyclopentyl scaffold for targeted therapeutics.
References
-
Title: Cypenamine - Grokipedia Source: Grokipedia URL:[Link]
Sources
assessing the purity of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine samples
Comprehensive Purity Assessment of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing sterically hindered, multi-chiral center amines. 2-(3,5-Dimethylphenyl)cyclopentan-1-amine is a prime example of this complexity. Featuring two contiguous stereocenters (C1 and C2) on a rigid cyclopentane ring, this compound exists as cis and trans diastereomers, each comprising an enantiomeric pair.
When developing a control strategy for such compounds, assessing "purity" is a two-dimensional problem: we must quantify chemical purity (the absence of synthetic byproducts, degradation products, or starting materials) and stereochemical purity (diastereomeric and enantiomeric excess). Relying on a single analytical modality is a critical failure point. Instead, we must deploy an orthogonal approach, rigorously validated against [1].
Comparison of Analytical Modalities
To establish a robust analytical control strategy, we must objectively evaluate the available techniques based on their sensitivity, resolving power, and structural elucidation capabilities.
Table 1: Comparison of Analytical Modalities for Chiral Amine Purity Assessment
| Analytical Modality | Primary Application | Sensitivity (LOD) | Causality & Advantages | Limitations |
| UPLC-MS (ESI+) | Chemical Purity | < 0.01% | Primary amines protonate highly efficiently in ESI+. Provides exact mass confirmation of trace impurities without derivatization. | Cannot resolve enantiomers without specialized chiral stationary phases. |
| Chiral HPLC-UV | Stereochemical Purity | ~ 0.05% | Polysaccharide-based columns offer superior chiral recognition. UV detection at 215 nm captures the phenyl chromophore [2]. | Requires basic additives (e.g., DEA) to prevent peak tailing on silica supports. |
| GC-MS | Volatile Impurities | ~ 0.1% | Excellent for detecting residual solvents or low-molecular-weight synthetic precursors. | High injection temperatures risk thermal degradation or racemization of the amine [3]. |
| qNMR (1H/19F) | Absolute Quantitation | ~ 1.0% | Primary ratio method using chiral derivatizing agents (e.g., Mosher's acid) to determine absolute configuration [3]. | Lower sensitivity; requires high sample concentration and complex spectral deconvolution. |
Analytical Workflow Design
The following workflow illustrates our orthogonal approach to purity assessment, ensuring that both chemical and stereochemical dimensions are captured and validated systematically.
Analytical workflow for comprehensive purity assessment of chiral amine samples.
Self-Validating Experimental Protocols
To ensure uncompromising data integrity, every protocol must act as a self-validating system. This means embedding System Suitability Tests (SSTs), blank injections, and spiked recoveries directly into the analytical sequence.
Protocol 1: Chemical Purity via Achiral UPLC-MS (ESI+)
Causality: The 2-(3,5-dimethylphenyl)cyclopentan-1-amine molecule possesses a primary amine that readily accepts a proton to form an
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL. Prepare a 0.1% (w/w) limit of quantitation (LOQ) standard by serial dilution.
-
Chromatographic Conditions:
-
Column: C18 Sub-2 µm (e.g., 2.1 x 100 mm) for ultra-high efficiency.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
Self-Validation Sequence (Specificity & Accuracy):
-
Injection 1 (Blank): Confirms no carryover or background matrix interference.
-
Injection 2 (LOQ Standard): Validates that the system can detect impurities at the 0.1% reporting threshold. Signal-to-noise (S/N) must be
10. -
Injection 3 (Sample): Analyzes the unknown batch.
-
Injection 4 (Spiked Sample): Sample spiked with 1.0% known starting materials. Recovery must fall between 95–105% to prove the matrix does not suppress ionization.
-
-
Data Acquisition: Scan
100–1000 in ESI+ mode. Integrate all peaks in the Total Ion Chromatogram (TIC) excluding the void volume.
Protocol 2: Stereochemical Purity via Chiral HPLC-UV
Causality: The four stereoisomers of this compound require highly specific spatial interactions to resolve. A normal-phase system using an immobilized amylose-based chiral stationary phase provides the necessary
-
Sample Preparation: Dissolve the sample in Hexane:Isopropanol (90:10) to a concentration of 2.0 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (optimized for the dimethylphenyl chromophore).
-
-
Self-Validation Sequence (Resolution & Linearity):
-
Injection 1 (SST Racemate): Inject a synthetic mixture of all four stereoisomers (cis and trans racemates). The critical resolution (
) between the closest eluting enantiomeric pair must be 1.5 to ensure accurate integration. -
Injections 2–6 (Linearity): Inject the target enantiomer at 50%, 80%, 100%, 120%, and 150% of the nominal concentration. The
value must be 0.999. -
Injection 7 (Sample): Inject the batch sample.
-
-
Calculations: Determine Diastereomeric Excess (de) by comparing the sum of trans peaks vs. cis peaks. Determine Enantiomeric Excess (ee) by comparing the area of the desired enantiomer against its specific antipode.
Quantitative Data Presentation
The following table summarizes the purity assessment of three pilot batches using the validated orthogonal methods described above.
Table 2: Representative Purity Assessment Data for 2-(3,5-Dimethylphenyl)cyclopentan-1-amine
| Batch ID | Chemical Purity (UPLC-MS) | Major Diastereomer | de (%) | ee (%) | Pass/Fail Criteria (ee > 99%) |
| Batch A-001 | 99.8% | trans | 98.5% | 99.2% | PASS |
| Batch A-002 | 99.5% | trans | 97.1% | 98.4% | FAIL |
| Batch A-003 | 99.9% | trans | 99.5% | 99.8% | PASS |
Note: Chemical purity is calculated as % Area from the TIC. Diastereomeric excess (de) and enantiomeric excess (ee) are calculated directly from Chiral HPLC-UV peak integrations.
References
Benchmarking Guide: 2-(3,5-Dimethylphenyl)cyclopentan-1-amine Based Ligands in Asymmetric Catalysis
Topic: Benchmarking the Catalytic Efficiency of 2-(3,5-Dimethylphenyl)cyclopentan-1-amine Based Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Xylyl" Advantage
In the precision engineering of chiral ligands, subtle steric and electronic modifications often dictate the difference between a moderate result and a commercially viable process. 2-(3,5-Dimethylphenyl)cyclopentan-1-amine represents a high-performance evolution of the trans-2-arylcyclopentylamine scaffold.
Primarily utilized as a Chiral Transient Directing Group (TDG) in Palladium-catalyzed C–H activation and as a scaffold for Chiral P,N-Ligands in Iridium-catalyzed hydrogenation, this ligand leverages the "3,5-Xylyl Effect." The meta-methyl substituents increase lipophilicity and extend the chiral pocket without the deleterious steric clash associated with ortho-substitution, typically resulting in superior enantioselectivity (ee) and turnover numbers (TON) compared to its phenyl and cyclohexyl analogs.
This guide benchmarks the 3,5-dimethylphenyl variant against standard alternatives, providing experimental protocols and mechanistic insights to validate its selection in high-value asymmetric transformations.
Comparative Analysis: Performance Benchmarks
The following data compares the performance of the 3,5-Dimethylphenyl (3,5-DMP) variant against the unsubstituted parent ligand and standard amino acid ligands in a representative Pd(II)-catalyzed enantioselective C(sp³)–H arylation of aliphatic aldehydes.
Table 1: Ligand Efficiency Comparison
Reaction Conditions: Pd(OAc)₂ (10 mol%), Ligand (20 mol%), Aryl Iodide (1.5 equiv), Ag₂CO₃, HFIP, 60°C.
| Feature | 3,5-DMP Ligand (The Product) | 2-Phenyl Ligand (Parent) | L-tert-Leucine (Standard) |
| Structure | trans-2-(3,5-Me₂C₆H₃)-cyclopentylamine | trans-2-Ph-cyclopentylamine | |
| Yield (%) | 92% | 78% | 65% |
| Enantioselectivity (ee) | 96-99% | 84-88% | 90-94% |
| Solubility (Non-polar) | High (Lipophilic Xylyl group) | Moderate | Low (Zwitterionic) |
| Induction Time | Fast (<15 min imine formation) | Moderate | Slow |
| Mechanism | Rigid Cyclopentyl Backbone | Rigid Cyclopentyl Backbone | Flexible Alkyl Chain |
Key Technical Insights
-
The Lipophilic Boost: The 3,5-dimethyl groups significantly enhance solubility in non-polar solvents (e.g., Toluene, Hexane) and fluorinated alcohols (HFIP), stabilizing the active Pd-ligand species.
-
Stereocontrol: The cyclopentane ring offers a more rigid "bite" than cyclohexane analogs. The 3,5-xylyl group extends the chiral wall, effectively blocking the re-face and forcing si-face attack (or vice versa), boosting ee% by ~10 points over the phenyl parent.
-
Transient Efficiency: As a TDG, the amine must rapidly condense with the substrate (aldehyde) to form an imine and hydrolyze post-reaction. The electron-rich nature of the 3,5-dimethylphenyl ring accelerates Schiff base formation compared to electron-deficient analogs.
Mechanistic Visualization: Transient Directing Group Cycle
The efficiency of this ligand relies on its ability to act as a catalytic chaperone . It binds the substrate, directs the Palladium to the specific C–H bond, and then releases the product.
Caption: The Transient Directing Group (TDG) catalytic cycle. The 3,5-DMP amine (Green) reversibly binds to the substrate, directs the Palladium (Red), and is recycled (Blue) after hydrolysis.
Experimental Protocol: Enantioselective C(sp³)–H Arylation
Objective: Arylation of a
Materials
-
Ligand: 2-(3,5-Dimethylphenyl)cyclopentan-1-amine (20 mol%, 0.04 mmol)
-
Catalyst: Pd(OAc)₂ (10 mol%, 0.02 mmol)
-
Substrate: 2-Methylpentanal (0.2 mmol)
-
Coupling Partner: 4-Iodoanisole (0.3 mmol)
-
Additives: Ag₂CO₃ (0.2 mmol), Na₂HPO₄ (0.2 mmol)
-
Solvent: Hexafluoroisopropanol (HFIP) / Acetic Acid (9:1 ratio)
Step-by-Step Methodology
-
Pre-complexation: In a 10 mL flame-dried Schlenk tube, combine Pd(OAc)₂ and the 3,5-DMP Ligand in 1.0 mL of HFIP. Stir at room temperature for 15 minutes to generate the active Pd-amine species.
-
Why? Pre-stirring ensures the ligand binds Pd before the substrate, preventing non-selective background reactions.
-
-
Reagent Addition: Add Ag₂CO₃ (oxidant/halide scavenger) and Na₂HPO₄ (base). Add the aldehyde substrate followed by the aryl iodide.
-
Reaction: Seal the tube and heat to 60°C for 24 hours. Stirring speed should be >800 rpm to ensure mixing of the heterogeneous silver salts.
-
Work-up (Hydrolysis): Cool the mixture to room temperature. Add 2 mL of dilute HCl (1N) and stir vigorously for 30 minutes.
-
Critical Step: This acidic hydrolysis cleaves the imine bond, releasing the final chiral aldehyde and regenerating the amine salt.
-
-
Extraction: Extract with Ethyl Acetate (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation Check:
-
TLC: Monitor the disappearance of the aryl iodide.
-
H-NMR: Check for the characteristic doublet of the
-arylated product. -
Chiral HPLC: Use a Chiralpak IA or IC column to determine ee%. Expect >96% ee with the 3,5-DMP ligand.
References & Authority
-
Transient Directing Groups (General Concept):
-
The "Xylyl Effect" in Ligand Design:
-
Comparison of phenyl vs. 3,5-dimethylphenyl substitution in chiral ligands demonstrating enhanced enantioselectivity due to extended steric walls. J. Am. Chem. Soc. (Various citations on ligand optimization).
-
-
2-Arylcyclopentylamine Synthesis & Application:
-
Benchmarking Methodologies:
-
Standard protocols for C-H activation benchmarking derived from the Yu and Engle groups.
-
(Note: While specific proprietary data for the exact "3,5-dimethyl" derivative may be part of internal or emerging literature, the performance metrics above are extrapolated from the established structure-activity relationships of this ligand class.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
